Diethyl dimethylmalonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,2-dimethylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-12-7(10)9(3,4)8(11)13-6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELKSYXXNGHTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167270 | |
| Record name | Diethyl dimethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619-62-1 | |
| Record name | Propanedioic acid, 2,2-dimethyl-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl dimethylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL DIMETHYLMALONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl dimethylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70167270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl dimethylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethyl Dimethylmalonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dimethylmalonate is a diester of dimethylmalonic acid with the chemical formula C9H16O4.[1] It is a versatile intermediate in organic synthesis, valued for its role as a building block in the creation of more complex molecules.[2] This technical guide provides an in-depth overview of the fundamental properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a colorless liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1619-62-1 | [1] |
| Molecular Formula | C9H16O4 | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Density | 0.991 g/mL at 25 °C | [3] |
| Melting Point | -30.4 °C | [4] |
| Boiling Point | 192 °C | [3] |
| Flash Point | 71 °C (159.8 °F) | [4] |
| Refractive Index | n20/D 1.412 | [3] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [5] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 4.18 (q, 4H, OCH₂CH₃), 1.42 (s, 6H, C(CH₃)₂), 1.25 (t, 6H, OCH₂CH₃) | [6] |
| ¹³C NMR (CDCl₃) | δ (ppm): 171.7 (C=O), 61.2 (OCH₂), 46.5 (C(CH₃)₂), 21.9 (C(CH₃)₂), 14.1 (CH₃) | [7] |
| IR (neat) | ν (cm⁻¹): ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1250, ~1150 (C-O stretch) | [8] |
| Mass Spec (EI) | m/z: 188 (M+), 143, 115, 88, 87, 29 | [9][10] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are provided below.
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of diethyl malonate.
Protocol: Alkylation of Diethyl Malonate
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve sodium metal (1 molar equivalent) in absolute ethanol under an inert atmosphere.
-
Formation of the Malonate Enolate: To the stirred, warm sodium ethoxide solution, add diethyl malonate (1 molar equivalent) dropwise. A white precipitate of the sodium salt of diethyl malonate may form.[11]
-
First Alkylation: Add methyl iodide or methyl bromide (1.05 molar equivalents) dropwise to the reaction mixture, maintaining a gentle reflux. Continue to heat and stir until the reaction mixture is neutral.
-
Second Alkylation: Prepare a fresh solution of sodium ethoxide (1 molar equivalent) in a separate flask. Add this to the reaction mixture, followed by a second portion of methyl iodide or methyl bromide (1.05 molar equivalents).
-
Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and remove the ethanol under reduced pressure. To the residue, add water to dissolve the sodium bromide byproduct. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound is then purified by vacuum distillation.
References
- 1. prepchem.com [prepchem.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Preparation method of diethyl methylmalonate by taking heteropolyacid as catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. This compound(1619-62-1) 1H NMR [m.chemicalbook.com]
- 7. This compound(1619-62-1) 13C NMR [m.chemicalbook.com]
- 8. This compound(1619-62-1) IR Spectrum [m.chemicalbook.com]
- 9. This compound | C9H16O4 | CID 15382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(1619-62-1) MS [m.chemicalbook.com]
- 11. organicreactions.org [organicreactions.org]
An In-depth Technical Guide to the Synthesis of Diethyl Dimethylmalonate from Dimethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of diethyl dimethylmalonate from dimethyl malonate, a key chemical transformation in organic synthesis. The document details the underlying reaction mechanism, provides a synthesized experimental protocol based on established methodologies for malonic ester alkylation, and presents relevant data in a structured format. This guide is intended for laboratory professionals seeking to understand and perform this synthesis.
Introduction
The alkylation of malonic esters is a cornerstone of carbon-carbon bond formation in organic chemistry. The synthesis of this compound from dimethyl malonate is a classic example of a dialkylation reaction, where two ethyl groups are sequentially added to the α-carbon of the malonic ester. The resulting product, this compound, is a valuable intermediate in the synthesis of various organic molecules, including substituted carboxylic acids and heterocyclic compounds. The acidity of the methylene protons of dimethyl malonate (pKa ≈ 13) is the key to its reactivity, allowing for deprotonation by a suitable base to form a stabilized enolate, which then acts as a nucleophile.
Reaction Mechanism and Pathway
The synthesis of this compound from dimethyl malonate proceeds through a two-step nucleophilic substitution reaction (SN2). The overall process involves the sequential deprotonation of dimethyl malonate and subsequent alkylation with an ethyl halide.
Step 1: Formation of the Enolate
A strong base, typically sodium ethoxide (NaOEt) or sodium methoxide (NaOMe), is used to deprotonate the α-carbon of dimethyl malonate. This results in the formation of a resonance-stabilized enolate ion.
Step 2: First Alkylation (Monoethylation)
The enolate ion, a potent nucleophile, attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide ion and forming methyl ethylmalonate.
Step 3: Second Deprotonation and Alkylation (Diethylation)
A second equivalent of the base is used to deprotonate the remaining acidic proton on the α-carbon of the mono-ethylated intermediate. The resulting enolate then undergoes a second SN2 reaction with another molecule of the ethyl halide to yield the final product, this compound.
The overall reaction can be summarized as follows:
CH2(COOCH3)2 + 2 NaOR + 2 CH3CH2X → (CH3CH2)2C(COOCH3)2 + 2 NaX + 2 ROH (where R is typically Et or Me, and X is I or Br)
It is crucial to use at least two equivalents of the base and the ethylating agent to drive the reaction to completion and obtain the desired dialkylated product.
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is a synthesized procedure based on established methods for the dialkylation of malonic esters. Researchers should adapt this protocol based on their specific laboratory conditions and available reagents.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Dimethyl malonate | 132.12 | 1.154 | ≥99% |
| Sodium metal | 22.99 | 0.97 | ≥99% |
| Absolute Ethanol | 46.07 | 0.789 | ≥99.5% |
| Ethyl iodide | 155.97 | 1.95 | ≥99% |
| Diethyl ether | 74.12 | 0.713 | Anhydrous |
| Saturated NaCl solution | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | - |
3.2. Equipment
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., CaCl2)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
3.3. Procedure
-
Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 9.2 g (0.4 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Addition of Dimethyl Malonate: To the freshly prepared sodium ethoxide solution, add 26.4 g (0.2 mol) of dimethyl malonate dropwise from the dropping funnel with stirring. The addition should be slow to control any exothermic reaction.
-
First Ethylation: After the addition of dimethyl malonate is complete, add 31.2 g (0.2 mol) of ethyl iodide dropwise through the dropping funnel. A white precipitate of sodium iodide may form.
-
Second Ethylation: After the first addition of ethyl iodide, prepare a second solution of sodium ethoxide by dissolving 9.2 g (0.4 mol) of sodium in 150 mL of absolute ethanol in a separate flask. Once the sodium has dissolved, add this solution to the reaction mixture. Then, add a second portion of 31.2 g (0.2 mol) of ethyl iodide dropwise.
-
Reflux: After the addition of all reagents, heat the reaction mixture to a gentle reflux for 2-3 hours to ensure the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
To the residue, add 100 mL of water to dissolve the sodium iodide.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash them with 50 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature for this compound. The boiling point of this compound is approximately 192 °C at atmospheric pressure.
-
Experimental Workflow
A Comprehensive Technical Guide to the Spectroscopic Data of Diethyl Dimethylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for diethyl dimethylmalonate (CAS No: 1619-62-1), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.
Chemical Structure
IUPAC Name: diethyl 2,2-dimethylpropanedioate[1] Molecular Formula: C₉H₁₆O₄[1][2][3] Molecular Weight: 188.22 g/mol [1][2][3]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.19 | Quartet | 4H | -OCH₂CH₃ |
| 1.41 | Singlet | 6H | -C(CH₃)₂ |
| 1.25 | Triplet | 6H | -OCH₂CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[4]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 171.3 | C=O |
| 61.2 | -OCH₂CH₃ |
| 46.8 | -C(CH₃)₂ |
| 21.6 | -C(CH₃)₂ |
| 14.1 | -OCH₂CH₃ |
Solvent: CDCl₃[5]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 2980-2940 | C-H stretch | Alkane |
| 1735 | C=O stretch | Ester |
| 1260-1230 | C-O stretch | Ester |
Technique: Neat or Liquid Film[1][2]
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Putative Fragment |
| 143 | 50.80 | [M - OCH₂CH₃]⁺ |
| 115 | 58.90 | [M - COOCH₂CH₃]⁺ |
| 88 | 99.99 | [M - COOCH₂CH₃ - C₂H₃]⁺ |
| 87 | 64.50 | [M - COOCH₂CH₃ - C₂H₄]⁺ |
| 73 | 33.60 | [COOCH₂CH₃]⁺ |
| 29 | 39.70 | [CH₂CH₃]⁺ |
Technique: Electron Ionization (EI)[1][3]
Experimental Workflows and Data Interpretation
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample like this compound.
References
- 1. This compound | C9H16O4 | CID 15382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(1619-62-1) IR Spectrum [m.chemicalbook.com]
- 3. This compound(1619-62-1) MS spectrum [chemicalbook.com]
- 4. This compound(1619-62-1) 1H NMR [m.chemicalbook.com]
- 5. This compound(1619-62-1) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to Diethyl Dimethylmalonate and Its Isomer, Dimethyl Diethylmalonate
Introduction
The term "Diethyl Dimethylmalonate" can be ambiguous and may refer to two distinct chemical compounds: Diethyl 2,2-dimethylmalonate and Dimethyl 2,2-diethylmalonate. This technical guide provides a comprehensive overview of the physical and chemical characteristics of both isomers, tailored for researchers, scientists, and professionals in drug development. This document elucidates their individual properties, synthesis protocols, and reactivity, presenting data in a clear and accessible format to avoid confusion.
Diethyl 2,2-dimethylmalonate
Chemical Identity
-
IUPAC Name : Diethyl 2,2-dimethylpropanedioate[1]
-
Synonyms : this compound, Dimethylmalonic Acid Diethyl Ester, 2,2-Dimethylpropanedioic acid diethyl ester[2]
-
CAS Number : 1619-62-1[1]
-
Molecular Formula : C₉H₁₆O₄[1]
-
Molecular Weight : 188.22 g/mol [1]
Physical and Chemical Properties
The physical and chemical properties of Diethyl 2,2-dimethylmalonate are summarized in the table below. It is a clear, colorless liquid under standard conditions.[3]
| Property | Value | Reference |
| Boiling Point | 192 °C (lit.) | --INVALID-LINK-- |
| Density | 0.991 g/mL at 25 °C (lit.) | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.412 (lit.) | --INVALID-LINK-- |
| Flash Point | 71 °C (159.8 °F) - closed cup | --INVALID-LINK-- |
| Melting Point | -30.4°C | --INVALID-LINK-- |
Spectroscopic Data
-
¹H NMR : Spectroscopic data is available and indicates characteristic peaks for the ethyl and methyl groups.[4][5]
-
¹³C NMR : The ¹³C NMR spectrum shows distinct signals for the carbonyl, quaternary, methylene, and methyl carbons.[6]
-
Mass Spectrometry : The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns.[1][4] Key fragments can be observed at m/z values of 143, 116, 115, 88, 87, and 70.[4][6]
-
Infrared (IR) Spectroscopy : The IR spectrum displays a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester functional group.[7]
Synthesis of Diethyl 2,2-dimethylmalonate
A common method for the synthesis of Diethyl 2,2-dimethylmalonate is the alkylation of diethyl malonate with a methylating agent.
Experimental Protocol: Alkylation of Diethyl Malonate
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base : Add anhydrous potassium carbonate to the solution.
-
Alkylation : Add methyl iodide to the mixture.
-
Reaction : Heat the reaction mixture to reflux for several hours.
-
Work-up : After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified.
-
Purification : The crude product can be purified by vacuum distillation.
Dimethyl 2,2-diethylmalonate
Chemical Identity
-
IUPAC Name : Dimethyl 2,2-diethylpropanedioate[3]
-
Synonyms : Diethylmalonic Acid Dimethyl Ester[8]
-
CAS Number : 27132-23-6[3]
-
Molecular Formula : C₉H₁₆O₄[3]
-
Molecular Weight : 188.22 g/mol [3]
Physical and Chemical Properties
Dimethyl 2,2-diethylmalonate is a clear, colorless to almost colorless liquid.[9]
| Property | Value | Reference |
| Boiling Point | 97 °C at 17 mmHg (lit.) | --INVALID-LINK-- |
| Density | 1.04 g/mL at 25 °C (lit.) | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.427 (lit.) | --INVALID-LINK-- |
| Flash Point | 176 °F | --INVALID-LINK-- |
Spectroscopic Data
-
¹H NMR : The ¹H NMR spectrum is available, showing characteristic signals for the ethyl and methyl groups.
-
¹³C NMR : The ¹³C NMR spectrum provides data for the different carbon environments in the molecule.[3]
-
Mass Spectrometry : Mass spectral data is available, with a prominent peak at m/z 129.[3]
-
Infrared (IR) Spectroscopy : IR spectral data is available for this compound.[3]
Synthesis of Dimethyl 2,2-diethylmalonate
A general and widely used method for preparing dialkylated malonic esters is the sequential alkylation of a malonic ester. A detailed protocol for a similar compound, diethyl diethylmalonate, can be adapted for the synthesis of dimethyl 2,2-diethylmalonate.
Experimental Protocol: Synthesis of Diethyl Diethylmalonate (Adaptable for Dimethyl 2,2-diethylmalonate)
-
Preparation of Alkoxide : In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. For the synthesis of the dimethyl ester, sodium methoxide in methanol would be used.
-
First Alkylation : To the stirred, hot alkoxide solution, add diethyl malonate (or dimethyl malonate) dropwise, followed by the dropwise addition of ethyl iodide. The mixture is refluxed until it is neutral.
-
Second Alkylation : A second equivalent of sodium ethoxide is prepared and added to the reaction mixture, followed by another equivalent of ethyl iodide. The mixture is then refluxed overnight.
-
Work-up : The alcohol is removed by distillation under reduced pressure. The residue is treated with water and extracted with ether. The organic layer is dried over anhydrous sodium sulfate.
-
Purification : The solvent is evaporated, and the crude product is purified by vacuum distillation.
Chemical Reactivity of Substituted Malonates
Both Diethyl 2,2-dimethylmalonate and Dimethyl 2,2-diethylmalonate are derivatives of malonic acid and exhibit reactivity characteristic of esters. However, unlike diethyl malonate itself, the quaternary carbon atom between the two ester groups is fully substituted, which prevents further deprotonation and alkylation at this position.
Key reactions include:
-
Hydrolysis : The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid (2,2-dimethylmalonic acid or 2,2-diethylmalonic acid).
-
Transesterification : The ester groups can be exchanged by reaction with another alcohol in the presence of an acid or base catalyst.
-
Reduction : The ester functionalities can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.
Safety Information
-
Diethyl 2,2-dimethylmalonate : This compound is harmful if swallowed.[6] It is a combustible liquid. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.
-
Dimethyl 2,2-diethylmalonate : Detailed safety information is less readily available, but it should be handled with care in a well-ventilated area, following standard laboratory safety procedures.
This guide has provided a detailed comparison of the physical and chemical properties of Diethyl 2,2-dimethylmalonate and Dimethyl 2,2-diethylmalonate. By presenting their characteristics, synthesis, and reactivity in a structured format, this document aims to serve as a valuable resource for scientists and researchers, enabling them to select and utilize the appropriate isomer for their specific applications in organic synthesis and drug development.
References
- 1. This compound | C9H16O4 | CID 15382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Dimethyl diethylmalonate | C9H16O4 | CID 117935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(1619-62-1) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(1619-62-1) 13C NMR spectrum [chemicalbook.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]
Diethyl Dimethylmalonate: A Comprehensive Health and Safety Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the health and safety considerations for diethyl dimethylmalonate (CAS No. 1619-62-1), a key intermediate in various organic syntheses, particularly within the cosmetic and pharmaceutical industries.[1] This document synthesizes critical data from safety data sheets and toxicological resources to ensure safe handling and emergency preparedness.
Chemical and Physical Properties
This compound is a diester of dimethylmalonic acid, presenting as a clear, colorless liquid.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C9H16O4 | [1][3][4] |
| Molecular Weight | 188.22 g/mol | [1][3][4] |
| Boiling Point | 197.0 °C at 760 mmHg | [1][3] |
| Melting Point | -30.4 °C | [3][5] |
| Flash Point | 71.1 °C | [1][3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Vapor Pressure | 0.4 ± 0.3 mmHg at 25 °C | [3] |
| Water Solubility | Information not readily available. The related compound, diethyl malonate, has a water solubility of 23.2 g/L at 37 °C. | [6] |
| LogP | 1.40 | [3] |
Toxicological Information
The toxicological profile of this compound indicates that it is harmful if swallowed.[4] While comprehensive toxicological studies specifically on this compound are not widely available in public literature, data from structurally similar compounds, such as diethyl malonate, provide valuable insights through a read-across approach.
| Toxicity Endpoint | Result | Species | Reference(s) |
| Acute Oral Toxicity (LD50) | Harmful if swallowed (Acute Tox. 4) | Not specified | [4] |
| Acute Dermal Toxicity (LD50) | > 16 mL/kg (for Diethyl Malonate) | Rabbit | [7] |
| Skin Corrosion/Irritation | Shall not be classified as corrosive/irritant to skin (for Diethyl Malonate) | [6] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation (for Diethyl Malonate) | [6] | |
| Respiratory or Skin Sensitization | Shall not be classified as a respiratory or skin sensitiser (for Diethyl Malonate) | [6] | |
| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic (for Diethyl Malonate) | [6] | |
| Carcinogenicity | Shall not be classified as carcinogenic (for Diethyl Malonate) | [6] | |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant (for Diethyl Malonate) | [6] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
Signal Word: Warning[3]
Hazard Pictogram: [3]
-
GHS07 (Exclamation Mark)
Experimental Protocols
Detailed experimental protocols for toxicological assessment are critical for regulatory submissions and for ensuring the reproducibility of safety data. The following sections outline the methodologies for key toxicological endpoints, based on OECD guidelines, which would be applicable for the evaluation of this compound.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure using a minimum number of animals to obtain sufficient information on the acute toxicity of a substance for classification.
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[8] Animals are fasted prior to administration of the test substance.[1]
-
Dose Administration: The test substance is administered in a single dose by gavage.[8] The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[7]
-
Stepwise Procedure: The test begins with a group of three animals at a predefined dose level. The presence or absence of mortality in this group determines the next step, which may involve dosing another group of three animals at a lower or higher dose level.[8]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[1]
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[1]
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This test evaluates the potential for a substance to cause skin irritation or corrosion.
Methodology:
-
Test Animals: Albino rabbits are the preferred species.[9]
-
Test Substance Application: A single dose of 0.5 mL (for liquids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²).[9] The application site is covered with a semi-occlusive dressing for a 4-hour exposure period.[6][9]
-
Observation: After the exposure period, the dressing and any residual test substance are removed.[6][9] The skin is then examined for signs of erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[6][9]
-
Scoring: Dermal reactions are scored according to a standardized grading system.[4]
Serious Eye Damage/Eye Irritation - OECD Guideline 492 (Reconstructed human Cornea-like Epithelium Test Method)
This in vitro method assesses the potential of a chemical to cause serious eye damage or irritation.
Methodology:
-
Test System: A three-dimensional reconstructed human cornea-like epithelial (RhCE) tissue model is used.[10]
-
Test Substance Application: The test substance is applied topically to the surface of the RhCE tissue.[10] For liquid test articles, a typical application is 50 µL for a 30-minute exposure.[10]
-
Post-Exposure Incubation: Following exposure, the tissues are rinsed and incubated for a defined period to allow for the expression of cytotoxic effects.[11]
-
Viability Assessment: Tissue viability is determined using the MTT assay, which measures mitochondrial dehydrogenase activity.[10][11] A reduction in tissue viability below a certain threshold (e.g., 60%) indicates the potential for eye irritation or serious eye damage.[10]
Handling, Storage, and Emergency Procedures
Safe handling and storage practices are paramount to minimizing exposure risks in a laboratory setting. The following workflows and logical diagrams outline the necessary procedures.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response - Spillage
Caption: Emergency response procedure for a this compound spill.
First Aid Measures
Caption: First aid measures for exposure to this compound.
Potential Metabolic Pathway
While specific metabolic pathways for this compound are not extensively documented, it is likely to undergo hydrolysis by esterases, a common metabolic route for esters. This process would break down the diethyl ester into dimethylmalonic acid and ethanol.
Caption: A putative metabolic pathway for this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to prevent exposure to this compound.
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[12]
-
Skin Protection:
-
Respiratory Protection: If working in an area with inadequate ventilation, a suitable respirator should be used.[12]
Fire and Explosion Hazard
This compound is a combustible liquid.[9][14]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Hazards from Combustion Products: In case of fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be released.[6]
-
Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[6]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Incompatible Materials: Strong oxidizing agents, acids, and bases.[13]
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.[6]
-
Hazardous Polymerization: Does not occur.[15]
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[7] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] Do not allow the product to enter drains.[9]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. chembk.com [chembk.com]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. multichemindia.com [multichemindia.com]
- 13. siesascs.edu.in [siesascs.edu.in]
- 14. This compound | C9H16O4 | CID 15382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. carlroth.com [carlroth.com]
A Comprehensive Technical Guide to the Solubility of Diethyl Dimethylmalonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of diethyl dimethylmalonate (CAS 1619-62-1), a key intermediate in various organic syntheses. An understanding of its solubility profile is critical for optimizing reaction conditions, developing purification strategies, and formulating products. While precise quantitative solubility data is not extensively available in public literature, this guide consolidates qualitative information from reliable sources and provides a framework for experimental determination.
Core Concepts in Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. This compound is a diester, possessing both polar (the two ester groups) and non-polar (the ethyl and dimethyl groups) characteristics. This amphiphilic nature suggests it will be soluble in a range of organic solvents.
Solubility Profile of this compound
Based on available data for this compound and structurally similar malonic acid esters, a qualitative assessment of its solubility in common organic solvents has been compiled. It is generally reported to have good solubility in many organic solvents.
Table 1: Qualitative Solubility of this compound and Related Esters in Common Organic Solvents
| Solvent Class | Solvent | This compound (Predicted/Inferred) | Diethyl Malonate[1] | Dimethyl Malonate[2][3] | Diethyl Butylmalonate[4] | Diethyl Methylmalonate[5] |
| Alcohols | Methanol | Soluble | Miscible | Miscible | Soluble | Soluble |
| Ethanol | Soluble | Miscible | Miscible | Soluble | Soluble | |
| Ethers | Diethyl Ether | Soluble | Miscible | Miscible | Soluble | N/A |
| Ketones | Acetone | Very Soluble | Very Soluble | N/A | Soluble | N/A |
| Esters | Ethyl Acetate | Soluble | N/A | N/A | N/A | N/A |
| Halogenated | Dichloromethane | Soluble | Soluble in Chloroform | N/A | Soluble in Chloroform | N/A |
| Chloroform | Soluble | Soluble | N/A | Soluble | N/A | |
| Aromatic | Toluene | Soluble | Soluble in Benzene | N/A | N/A | N/A |
| Alkanes | Hexane | Sparingly Soluble/Insoluble | N/A | N/A | N/A | N/A |
Note: "N/A" indicates that specific data was not found in the searched literature for that particular solvent and compound combination. The solubility of this compound is predicted based on its structural similarity to the other malonates and general principles of solubility.
Experimental Protocol for Solubility Determination
For precise quantitative analysis, the following experimental protocols can be employed. These are generalized methods that can be adapted for specific laboratory settings and equipment.
Gravimetric Method for Saturated Solutions
This method involves preparing a saturated solution and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials:
-
This compound
-
Selected organic solvents (high purity)
-
Scintillation vials or sealed test tubes
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen solvent in a sealed vial.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the solution to settle, letting any undissolved solute sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, accurately weigh the vial containing the residual this compound.
-
-
Calculation:
-
Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved solute and the volume of the solvent used.
-
Spectroscopic Method (UV-Vis or HPLC)
This method is suitable for more rapid and high-throughput solubility screening, especially when a chromophore is present or when using HPLC.
Materials:
-
Same as the gravimetric method, plus:
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Quartz cuvettes (for UV-Vis)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
-
Generation of Calibration Curve:
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Plot a calibration curve of absorbance/peak area versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
After filtration, dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution, taking the dilution factor into account.
-
Workflow for Experimental Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of this compound in an organic solvent.
This comprehensive guide provides a foundational understanding of the solubility of this compound. For applications requiring precise solubility data, experimental determination using the outlined protocols is strongly recommended.
References
The Genesis of a Synthetic Workhorse: An In-depth Technical Guide to Diethyl Dimethylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dimethylmalonate, a dialkylated derivative of diethyl malonate, represents a cornerstone in the edifice of modern organic synthesis. Its discovery and the development of its synthetic routes are intrinsically linked to the broader history of malonic ester chemistry, a field that has provided chemists with a powerful tool for carbon-carbon bond formation. This technical guide delves into the historical context of this compound's emergence, its key physicochemical and spectral properties, detailed historical and modern synthetic protocols, and its pivotal role in the development of pharmaceuticals, most notably the barbiturate class of drugs.
Historical Perspective: The Dawn of Malonic Ester Synthesis
The story of this compound begins not with its own discrete discovery, but with the pioneering work on malonic acid and its esters in the 19th century. The synthesis of barbituric acid by Adolf von Baeyer in 1864, initially from alloxan dibromide, laid the groundwork for a new class of compounds.[1] Shortly after, in 1879, Édouard Grimaux synthesized barbituric acid from malonic acid and urea.[1] This early work highlighted the potential of malonic acid derivatives in constructing complex heterocyclic scaffolds.
The true synthetic utility of malonic esters was unlocked through the development of the malonic ester synthesis, a reaction that allows for the alkylation of the α-carbon of diethyl malonate.[2] This process, which involves the deprotonation of the acidic methylene proton followed by nucleophilic substitution with an alkyl halide, provided a versatile method for the preparation of substituted acetic acids. While a single, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is a direct and logical extension of this foundational work on malonic ester alkylation. The ability to introduce two alkyl groups onto the central carbon atom, a process known as dialkylation, was a significant advancement, enabling the synthesis of a wide array of disubstituted acetic acid derivatives and, crucially, the 5,5-disubstituted barbiturates.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is paramount for its application in research and development. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O₄ | [3] |
| Molar Mass | 188.22 g/mol | [3] |
| Density | 0.991 g/mL at 25 °C | |
| Boiling Point | 192 °C | |
| Refractive Index (n²⁰/D) | 1.412 |
Table 2: Spectroscopic Data of this compound
| ¹H NMR (Proton NMR) | ||
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 4.19 | Quartet | -OCH₂CH₃ |
| 1.43 | Singlet | -C(CH₃)₂ |
| 1.25 | Triplet | -OCH₂CH₃ |
| ¹³C NMR (Carbon NMR) | ||
| Chemical Shift (ppm) | Assignment | |
| 171.5 | C=O | |
| 61.2 | -OCH₂CH₃ | |
| 52.5 | -C(CH₃)₂ | |
| 21.9 | -C(CH₃)₂ | |
| 14.1 | -OCH₂CH₃ | |
| IR (Infrared) Spectroscopy | ||
| Wavenumber (cm⁻¹) | Assignment | |
| 2980-2940 | C-H stretch (alkane) | |
| 1735 | C=O stretch (ester) | |
| 1250-1150 | C-O stretch (ester) | |
| Mass Spectrometry (MS) | ||
| m/z | Relative Intensity (%) | Proposed Fragment |
| 188 | Low | [M]⁺ |
| 143 | High | [M - OCH₂CH₃]⁺ |
| 115 | High | [M - COOCH₂CH₃]⁺ |
| 88 | High | [CH₃C(OH)=C=O]⁺ |
| 87 | High | [M - COOCH₂CH₃ - C₂H₄]⁺ |
Experimental Protocols
The synthesis of this compound is a classic example of the malonic ester synthesis. Below are detailed protocols for its preparation.
Protocol 1: Synthesis of this compound via Stepwise Alkylation
This protocol is adapted from historical methods for the dialkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Methyl iodide
-
Diethyl ether
-
Calcium chloride (anhydrous)
-
Sodium sulfate (anhydrous)
-
Apparatus for reflux, distillation, and extraction
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and should be performed with caution.
-
First Alkylation (Mono-methylation): To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. The formation of the sodium salt of diethyl malonate may result in the formation of a precipitate.
-
Add one equivalent of methyl iodide to the reaction mixture and reflux until the reaction is complete (the mixture becomes neutral).
-
Second Alkylation (Di-methylation): Prepare a second equivalent of sodium ethoxide in a separate flask. Add the mono-methylated diethyl malonate intermediate to this solution.
-
Add a second equivalent of methyl iodide and reflux the mixture until the reaction is complete.
-
Work-up: After cooling, remove the excess ethanol by distillation under reduced pressure. To the residue, add water and extract the this compound with diethyl ether.
-
Dry the ethereal extracts over anhydrous sodium sulfate.
-
Purification: Remove the diethyl ether by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.
Expected Yield: 75-85%
Protocol 2: One-Pot Synthesis of this compound
This protocol offers a more streamlined approach to the synthesis.
Materials:
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Magnesium sulfate (anhydrous)
-
Apparatus for reaction under inert atmosphere, extraction, and distillation
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add diethyl malonate dropwise to the stirred suspension. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Dialkylation: Cool the resulting enolate solution back to 0 °C.
-
Add two equivalents of methyl iodide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation.
Expected Yield: 80-90%
Application in Drug Development: The Synthesis of Barbiturates
A significant historical and industrial application of dialkylated malonic esters, including this compound, is in the synthesis of barbiturates. These compounds, first introduced in the early 20th century, were widely used as sedatives, hypnotics, and anticonvulsants.[4] The general synthesis involves the condensation of a disubstituted diethyl malonate with urea.
Workflow for the Synthesis of a Dimethyl-Substituted Barbiturate
The following diagram illustrates the logical workflow for the synthesis of 5,5-dimethylbarbituric acid, a derivative of barbituric acid, starting from diethyl malonate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Barbiturates using Diethyl Dimethylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of drugs derived from barbituric acid that function as central nervous system depressants.[1] First synthesized in 1864, the parent compound, barbituric acid, is not pharmacologically active itself. However, its derivatives, substituted at the C-5 position of the pyrimidine ring, have been historically significant as sedatives, hypnotics, anesthetics, and anticonvulsants.[1][2]
The synthesis of barbiturates is a classic example of medicinal chemistry, typically achieved through the condensation of a substituted malonic ester with urea.[1][3] This process relies on two fundamental organic reactions: the alkylation of a malonic ester to introduce the desired substituents, followed by a condensation reaction with urea to form the heterocyclic barbiturate ring.[1][2] To synthesize 5,5-disubstituted barbiturates, the alkylation of the malonic ester must be completed before the cyclization reaction with urea.[4]
These notes provide a detailed protocol for the synthesis of 5,5-dimethylbarbituric acid, using diethyl dimethylmalonate as the starting material. The methodology is adapted from the well-established procedure for synthesizing the parent barbituric acid.[5][6]
General Synthesis Pathway
The core of the synthesis is a condensation reaction between this compound and urea. This reaction is typically facilitated by a strong base, such as sodium ethoxide, which is prepared in situ from sodium metal and absolute ethanol. The base deprotonates urea, enhancing its nucleophilicity, which then attacks the carbonyl carbons of the malonic ester, leading to cyclization and the formation of the barbiturate ring with the elimination of ethanol.[1][7]
Reaction:
This compound + Urea → 5,5-Dimethylbarbituric Acid + 2 Ethanol
Experimental Protocol: Synthesis of 5,5-Dimethylbarbituric Acid
This protocol is adapted from the standard synthesis of barbituric acid.[1][5][6]
Materials:
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
This compound
-
Urea (dry)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Apparatus:
-
2 L round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath or heating mantle
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser and stirrer, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium metal in 250 mL of absolute ethanol. This exothermic reaction produces a solution of sodium ethoxide. Ensure all the sodium has reacted before proceeding.[5]
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 87 g (0.5 mol) of this compound.[6] In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this hot urea solution to the reaction flask.[1][5]
-
Condensation Reaction: After ensuring the components are well-mixed, heat the mixture to reflux using an oil bath set to approximately 110°C. Continue refluxing for 7 hours. A white solid, the sodium salt of the barbiturate, should precipitate during this time.[5][6]
-
Work-up and Isolation: After the reflux period, add 500 mL of hot (approx. 50°C) water to the reaction mixture to dissolve the precipitated solid.[5]
-
Acidification: Slowly add concentrated hydrochloric acid (approx. 45 mL) to the solution until it is acidic to litmus paper. This step protonates the barbiturate salt, causing the 5,5-dimethylbarbituric acid to precipitate out of the solution.[1][6]
-
Crystallization and Purification: Cool the clear solution in an ice bath overnight to ensure complete crystallization of the product.[5]
-
Final Product Collection: Collect the white crystalline product using a Büchner funnel. Wash the crystals with a small amount of cold water (approx. 50 mL) to remove any remaining impurities. Dry the product in an oven at 105–110°C for 3-4 hours.[5][6]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 5,5-dimethylbarbituric acid based on the described protocol.
| Compound | Formula | MW ( g/mol ) | Amount Used | Moles (mol) | Molar Ratio |
| This compound | C₉H₁₆O₄ | 188.22 | 87 g | 0.46 | 1 |
| Urea | CH₄N₂O | 60.06 | 30 g | 0.50 | 1.08 |
| Sodium | Na | 22.99 | 11.5 g | 0.50 | 1.08 |
| Product | |||||
| 5,5-Dimethylbarbituric Acid | C₆H₈N₂O₃ | 156.14 | Theoretical: 71.8 g | 0.46 | 1 |
| Yield (based on 75%)* | Actual: ~53.9 g | 0.35 |
*Note: The 75% yield is an estimation based on the reported yield for the synthesis of the parent barbituric acid (72-78%).[5][6] Actual yields may vary.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 5,5-dimethylbarbituric acid.
Reaction Mechanism Pathway
Caption: Mechanism of barbiturate synthesis via condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
Application Notes and Protocols: Michael Addition with Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceutical intermediates. Among the various nucleophiles, stabilized carbanions derived from active methylene compounds like diethyl malonate and dimethyl malonate are exemplary Michael donors.[2] The electron-withdrawing nature of the two ester groups in these malonates renders the α-carbon acidic, facilitating the formation of a resonance-stabilized enolate in the presence of a base.[3] This enolate then adds to the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile, leading to the formation of a 1,5-dicarbonyl compound.[2]
This application note provides detailed protocols for the Michael addition reaction using diethyl malonate and dimethyl malonate with various catalysts and substrates. It also includes a summary of quantitative data and diagrams to illustrate the reaction mechanism and experimental workflow.
Reaction Mechanism
The base-catalyzed Michael addition of a malonic ester to an α,β-unsaturated carbonyl compound proceeds through the following steps:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from the malonic ester to form a resonance-stabilized enolate ion.[4][5]
-
Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated compound in a conjugate addition.[5]
-
Protonation: The resulting enolate intermediate is protonated by a protic solvent or upon acidic workup to yield the final Michael adduct.[4][5]
This thermodynamically controlled reaction is often reversible.[1]
Experimental Protocols
Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate to Chalcone
This protocol describes a general procedure for the base-catalyzed Michael addition of diethyl malonate to a chalcone.
Materials:
-
Diethyl malonate
-
Substituted Chalcone
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium ethoxide (catalytic amount) in absolute ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate (1.2 equivalents) dropwise with stirring.
-
Add the chalcone (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to Chalcone using a Nickel-Sparteine Catalyst.[6]
This protocol details an enantioselective Michael addition catalyzed by a chiral nickel complex.[6]
Materials:
-
Nickel(II) chloride (NiCl₂)[6]
-
(-)-Sparteine[6]
-
Dry Toluene[6]
-
Chalcone[6]
-
Diethyl malonate[6]
-
Dilute HCl[6]
-
Ethyl acetate[6]
Procedure:
-
Catalyst Preparation: In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry Toluene (5 mL) at room temperature for 6 hours.[6]
-
Reaction Setup: To the catalyst mixture, add chalcone (1.0 equivalent) portion-wise and continue stirring for an additional 30 minutes.[6]
-
Addition of Nucleophile: Slowly add a solution of diethyl malonate (1.2 equivalents) in dry Toluene (2 mL) to the reaction flask.[6]
-
Reaction and Work-up: Stir the reaction at 25°C and monitor by TLC. Once the starting material is consumed (approximately 12 hours), quench the reaction with dilute HCl.[6]
-
Extract the aqueous layer with ethyl acetate.[6]
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Protocol 3: Organocatalyzed Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one.[7]
This protocol describes the use of a heterobimetallic complex for an asymmetric Michael addition.[7]
Materials:
-
(S)-Ga-Na-BINOL catalyst ((S)-2)[7]
-
Dimethyl malonate[7]
-
2-Cyclopenten-1-one[7]
-
Anhydrous Tetrahydrofuran (THF)[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃)[7]
-
Brine[7]
-
Anhydrous sodium sulfate (Na₂SO₄)[7]
Procedure:
-
To a solution of the (S)-Ga-Na-BINOL catalyst in anhydrous THF, add dimethyl malonate.[7]
-
Cool the mixture and add 2-cyclopenten-1-one.[7]
-
Stir the reaction at low temperature and monitor its progress by TLC.[7]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.[7]
-
Extract the mixture with an appropriate organic solvent.[7]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.[7]
Data Presentation
The following table summarizes quantitative data for representative Michael addition reactions of malonic esters.
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Diethyl Malonate | Chalcone | NiCl₂ (10) / (-)-Sparteine (10) | Toluene | 25 | 12 | 90 | 86 | [6] |
| Diethyl Malonate | 4-Chlorochalcone | NiCl₂ (10) / (-)-Sparteine (10) | Toluene | 25 | 12 | 90 | 87 | [8] |
| Diethyl Malonate | 2-Chlorochalcone | NiCl₂ (10) / (-)-Sparteine (10) | Toluene | 25 | 12 | 89 | 83 | [8] |
| Diethyl Malonate | 4-Methoxychalcone | NiCl₂ (10) / (-)-Sparteine (10) | Toluene | 25 | 13 | 85 | 85 | [8] |
| Diethyl Malonate | trans-β-Nitrostyrene | 2-aminoDMAP/urea (5) | Toluene | RT | 4 | N/A | 94 | [9] |
| Dimethyl Malonate | 2-Cyclopenten-1-one | (S)-Ga-Na-BINOL complex | THF | -20 | 24 | 90 | 99 | [7] |
Mandatory Visualization
Caption: General mechanism of the base-catalyzed Michael addition.
Caption: A typical experimental workflow for the Michael addition.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. adichemistry.com [adichemistry.com]
- 3. byjus.com [byjus.com]
- 4. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 5. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
- 6. longdom.org [longdom.org]
- 7. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
Application Note: Synthesis of Diethyl Dimethylmalonate via Alkylation
Introduction
The malonic ester synthesis is a cornerstone reaction in organic chemistry, providing a versatile method for the preparation of substituted carboxylic acids.[1][2] This application note details the specific protocol for the dialkylation of diethyl malonate to produce diethyl dimethylmalonate, a valuable intermediate in the synthesis of various pharmaceuticals, including barbiturates, and other fine chemicals.[3] The reaction proceeds through the formation of a resonance-stabilized enolate ion, which then acts as a nucleophile in a subsequent SN2 reaction with an alkyl halide.[2][4] This process is performed sequentially to achieve dimethylation.
The α-hydrogens of diethyl malonate are particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two flanking carbonyl groups, allowing for facile deprotonation by a moderately strong base like sodium ethoxide.[2][5] The resulting enolate can then be alkylated.[6] To achieve dialkylation, the process of deprotonation followed by alkylation is repeated a second time.[6][7] Careful control of stoichiometry and reaction conditions is essential to maximize the yield of the desired dialkylated product and minimize mono-alkylated impurities.[7]
Overall Reaction Scheme
The synthesis involves a two-step methylation process:
-
First Methylation: Diethyl malonate is deprotonated with sodium ethoxide to form the sodium enolate, which is then treated with methyl iodide to yield diethyl methylmalonate.
-
Second Methylation: A second equivalent of sodium ethoxide is used to deprotonate the diethyl methylmalonate, followed by the addition of another equivalent of methyl iodide to produce the final product, this compound.
Chemical Equation: CH₂(COOC₂H₅)₂ + 2 NaOEt + 2 CH₃I → C(CH₃)₂(COOC₂H₅)₂ + 2 NaI
Experimental Protocol
This protocol describes the synthesis of this compound starting from diethyl malonate using sodium ethoxide (generated in situ from sodium and ethanol) and methyl iodide.
Materials and Equipment:
-
Reagents: Diethyl malonate, sodium metal, absolute ethanol, methyl iodide, diethyl ether, saturated sodium chloride solution (brine), anhydrous sodium sulfate.
-
Equipment: Flame-dried three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Procedure:
-
Preparation of Sodium Ethoxide Solution (First Equivalent):
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 150 mL of absolute ethanol.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces through the side neck. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and an inert atmosphere (e.g., nitrogen).
-
Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.
-
-
First Alkylation:
-
To the freshly prepared sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise from a dropping funnel over 30 minutes with continuous stirring. A thick white precipitate of the sodium salt of diethyl malonate may form.[8]
-
After the addition is complete, add 14.2 g (0.1 mol) of methyl iodide dropwise.
-
Heat the reaction mixture to a gentle reflux using a heating mantle for 1-2 hours, or until the reaction appears complete by TLC analysis.
-
-
Second Alkylation:
-
Cool the reaction mixture to room temperature.
-
Prepare a second equivalent of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium in 75 mL of absolute ethanol in a separate flask, then add this solution to the main reaction flask.
-
Add a second portion of 14.2 g (0.1 mol) of methyl iodide dropwise to the stirred mixture.
-
Heat the mixture to reflux for an additional 2-4 hours.[7] Monitor the reaction by TLC or GC to confirm the consumption of the mono-alkylated intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.[7]
-
Add 100 mL of water to the residue to dissolve the sodium iodide byproduct.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation. The boiling points of diethyl malonate, diethyl methylmalonate, and this compound are very close, so careful fractional distillation is required for high purity.[9]
-
Data Presentation
The following table summarizes the quantities and molar equivalents for the synthesis.
| Reagent | Molecular Wt. ( g/mol ) | Moles (mol) | Equivalents | Mass/Volume |
| Diethyl Malonate | 160.17 | 0.1 | 1.0 | 16.0 g (15.2 mL) |
| Sodium (1st eq.) | 22.99 | 0.1 | 1.0 | 2.3 g |
| Methyl Iodide (1st eq.) | 141.94 | 0.1 | 1.0 | 14.2 g (6.2 mL) |
| Sodium (2nd eq.) | 22.99 | 0.1 | 1.0 | 2.3 g |
| Methyl Iodide (2nd eq.) | 141.94 | 0.1 | 1.0 | 14.2 g (6.2 mL) |
| Absolute Ethanol | 46.07 | - | Solvent | ~225 mL |
Safety Precautions
-
Sodium Metal: Highly reactive with water, producing flammable hydrogen gas. Handle with care under an inert atmosphere.
-
Sodium Ethoxide: Corrosive and water-reactive. Causes severe skin burns and eye damage.[10][11] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[10]
-
Methyl Iodide: Toxic if swallowed, in contact with skin, or if inhaled.[12] It is also a suspected carcinogen.[12][13] All manipulations should be performed in a chemical fume hood.[12]
-
General: The reaction is exothermic and generates flammable gases. Ensure the setup is secure and away from ignition sources.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
- 1. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 2. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainkart.com [brainkart.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. westliberty.edu [westliberty.edu]
- 13. merckmillipore.com [merckmillipore.com]
The Versatility of Diethyl Dimethylmalonate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dimethylmalonate, and its closely related parent compound diethyl malonate, are cornerstone reagents in the synthesis of a diverse array of pharmaceutical agents. The presence of a reactive methylene group flanked by two ester functionalities provides a versatile scaffold for the introduction of various substituents, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).
Core Applications in Pharmaceutical Synthesis
The primary application of this compound and related malonic esters in pharmaceutical synthesis lies in the formation of 5,5-disubstituted barbituric acids, a class of drugs that act as central nervous system depressants. Additionally, these reagents are pivotal in the synthesis of certain NSAIDs and anticonvulsants.
Table 1: Overview of Pharmaceuticals Synthesized Using Diethyl Malonate Derivatives
| Pharmaceutical Class | Specific Drug Example | Starting Malonate Derivative | Key Reaction Type |
| Barbiturates | Barbital | Diethyl diethylmalonate | Condensation with urea |
| Barbiturates | Phenobarbital | Diethyl phenylmalonate | Alkylation followed by condensation with urea |
| NSAIDs | Carprofen | Diethyl methylmalonate | Multi-step synthesis involving coupling and cyclization |
| NSAIDs | Phenylbutazone | Diethyl n-butylmalonate | Condensation with hydrazobenzene |
Experimental Protocols
Protocol 1: Synthesis of Barbital from Diethyl Diethylmalonate
This protocol details the condensation of diethyl diethylmalonate with urea to form barbital (5,5-diethylbarbituric acid).
Reaction Scheme:
-
Diethyl diethylmalonate + Urea → Barbital
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl diethylmalonate
-
Urea (pulverized and dried)
-
Concentrated hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve 16 g of sodium in 300 g of absolute ethanol. Allow the solution to cool to room temperature.[1]
-
Addition of Reactants: To the sodium ethoxide solution, add 50 g of diethyl diethylmalonate. Gently warm the mixture to dissolve 20 g of pulverized and dried urea.[1]
-
Reaction: Heat the reaction mixture in an autoclave at 108°C for 5 hours. A precipitate of the sodium salt of barbital will form.[1]
-
Isolation and Purification: Filter the precipitated sodium salt and wash it with alcohol. Dissolve the salt in water and acidify with concentrated hydrochloric acid to precipitate free barbital. The crude product can be recrystallized from water to yield pure barbital.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 27.5 g | [1] |
| Melting Point | 183-185°C | [1] |
Protocol 2: Synthesis of a Carprofen Intermediate using Diethyl Methylmalonate
This protocol outlines the initial steps in the synthesis of Carprofen, a non-steroidal anti-inflammatory drug, starting with the reaction of diethyl methylmalonate with 2-cyclohexen-1-one.[2]
Reaction Scheme:
-
2-cyclohexen-1-one + Diethyl methylmalonate → Diethyl 2-(3-oxocyclohexyl)propane-1,1-dicarboxylate
Materials:
-
2-cyclohexen-1-one
-
Diethyl methylmalonate
Procedure:
The synthesis involves the reaction of 2‐cyclohexen‐1‐one with diethyl methyl malonate.[2] This intermediate is then subjected to a Fischer indolization by treatment with p‐chlorophenylhydrazine hydrochloride, followed by aromatization with chloranil.[2] The final step is a decarboxylation reaction to yield carprofen.[2]
Protocol 3: General Synthesis of Phenylbutazone using a Diethyl Malonate Derivative
Phenylbutazone, an NSAID, is synthesized by the condensation of diethyl n-butylmalonate with hydrazobenzene.
Reaction Scheme:
-
Diethyl n-butylmalonate + Hydrazobenzene → Phenylbutazone
Procedure:
The synthesis is achieved by the condensation of diethyl n-butylmalonate with hydrazobenzene in the presence of a base.[3] This reaction leads to the formation of the pyrazolidine-3,5-dione ring structure of phenylbutazone through lactamization.[3] A detailed patent describes a synthesis method for the intermediate diethyl n-butylmalonate.[4][5]
Specific quantitative data such as yield and detailed reaction conditions for the final condensation step are not provided in the readily available literature.
Visualization of Key Processes
Experimental Workflow: Synthesis of Barbital
The following diagram illustrates the key steps in the synthesis of Barbital.
Caption: Workflow for the synthesis of Barbital.
Signaling Pathway: Mechanism of Action of Barbiturates
Barbiturates exert their effects primarily through the potentiation of the γ-aminobutyric acid (GABA) neurotransmitter system at the GABA-A receptor, which is a ligand-gated ion channel.
Caption: Barbiturate action on the GABA-A receptor.
Barbiturates bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site.[6] This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening.[6][7][8] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and producing the characteristic central nervous system depressant effects of this drug class.[7][8][9] In addition to potentiating GABA, barbiturates can also block AMPA and kainate receptors, which are involved in excitatory neurotransmission.[6] At higher concentrations, they can directly activate the GABA-A receptor.[10]
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylbutazone - Wikipedia [en.wikipedia.org]
- 4. CN106431917A - Synthesis method of phenylbutazone drug intermediate n-butyl diethyl malonate - Google Patents [patents.google.com]
- 5. CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate - Google Patents [patents.google.com]
- 6. Barbiturate - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 8. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phenobarbital: Chemical Structure, Uses, and Side Effects [medicoverhospitals.in]
- 10. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diethyl Dimethylmalonate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dimethylmalonate (DEDM) is a versatile C5-building block extensively utilized in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients and valuable agrochemicals. Its gem-dimethyl group offers steric hindrance and stability, making it a crucial intermediate in the construction of complex molecular architectures for herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the use of this compound and its parent compound, diethyl malonate, in the synthesis of agrochemicals.
Key Applications in Agrochemical Synthesis
Diethyl malonate and its methylated derivative, this compound, are pivotal starting materials for the synthesis of various classes of agrochemicals. Their reactivity, centered around the active methylene group (or the quaternary carbon in DEDM), allows for a range of chemical transformations including alkylation, condensation, and cyclization reactions.
1. Synthesis of Fungicides: Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs)
Recent studies have highlighted the potential of diethyl malonate derivatives as effective antifungal agents. Specifically, diethyl 2-((arylamino)methylene)malonates (DAMMs), synthesized from diethyl ethoxymethylenemalonate (a diethyl malonate derivative), have shown significant inhibitory activity against the devastating plant pathogen Fusarium oxysporum.[1][2]
2. Synthesis of Herbicide Intermediates: Pyrimidine Derivatives
Diethyl malonate is a key precursor in the synthesis of pyrimidine rings, which form the core structure of many sulfonylurea herbicides. The condensation reaction of diethyl malonate with guanidine salts leads to the formation of 2-amino-4,6-dihydroxypyrimidine, a versatile intermediate that can be further modified to produce herbicides like nicosulfuron.
Experimental Protocols
Protocol 1: Synthesis of Antifungal Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate (DAMM 1)
This protocol details the microwave-assisted synthesis of a promising antifungal agent, DAMM 1, derived from a diethyl malonate precursor.[1]
Reaction Scheme:
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Yield (%) |
| Diethyl ethoxymethylenemalonate | 216.23 | 1.0 | 216 mg | - |
| 4-chloroaniline | 127.57 | 1.0 | 128 mg | - |
| DAMM 1 | 311.75 | - | - | 80 |
Methodology:
-
In a microwave-safe vial, combine diethyl ethoxymethylenemalonate (1.0 mmol) and 4-chloroaniline (1.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 30 minutes.
-
After completion of the reaction (monitored by TLC), allow the vial to cool to room temperature.
-
The resulting crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate (7:3) eluent system to afford the pure DAMM 1.[1]
Antifungal Activity Data:
| Compound | IC50 against Fusarium oxysporum (µM) |
| DAMM 1 | 35 |
| DAMM 2 (o-nitroaniline derivative) | 0.013 |
| DAMM 5 (aniline derivative) | 0.013 |
Protocol 2: Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Herbicide Intermediate)
This protocol describes the synthesis of a key intermediate for sulfonylurea herbicides via the cyclocondensation of diethyl malonate with guanidine hydrochloride.
Reaction Scheme:
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mol) | Mass/Volume |
| Diethyl malonate | 160.17 | 0.1 | 16.0 g |
| Guanidine hydrochloride | 95.53 | 0.1 | 9.6 g |
| Sodium Ethoxide | 68.05 | 0.2 | 13.6 g |
| Ethanol | 46.07 | - | 150 mL |
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (0.2 mol) in absolute ethanol (150 mL).
-
To this solution, add diethyl malonate (0.1 mol) and guanidine hydrochloride (0.1 mol).
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and then dissolved in hot water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.
Visualizations
Diagram 1: Synthetic Pathway for Antifungal DAMMs
References
Application Notes and Protocols: Diethyl Dimethylmalonate as a Versatile Building Block for Specialty Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dimethylmalonate is a versatile chemical intermediate with significant potential in the synthesis of specialty polymers. Its gem-dimethyl substitution offers unique steric hindrance and hydrolytic stability to the resulting polymer backbone, making it an attractive monomer for creating advanced materials with tailored properties. These polymers are finding applications in diverse fields, including as drug delivery vehicles and high-performance biodegradable plastics. This document provides detailed application notes and experimental protocols for the synthesis and characterization of specialty polymers derived from this compound.
Applications in Specialty Polymer Synthesis
Polymers derived from this compound can be designed to exhibit a range of desirable properties, including biodegradability, biocompatibility, and tunable thermal and mechanical characteristics. These attributes make them suitable for a variety of specialized applications.
Biodegradable Polyesters for Drug Delivery
The polyester backbone derived from the polycondensation of this compound with diols is susceptible to hydrolytic degradation, making these materials promising candidates for controlled drug delivery systems. The release of therapeutic agents can be modulated by altering the polymer's molecular weight, crystallinity, and hydrophobicity.
A key area of interest is the development of polymeric carriers for malonate-based therapeutics. Malonate is a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme implicated in the pathology of ischemia-reperfusion injury.[1][2][3] Delivering a malonate derivative via a biodegradable polymer carrier could provide sustained local concentrations of the therapeutic agent at the site of injury, minimizing systemic side effects.
Hyperbranched Polyesters for Encapsulation
Diethyl malonate can be used to synthesize AB2 and AB3-type monomers for the creation of hyperbranched polyesters. These polymers possess a high density of functional groups at their periphery and internal cavities suitable for encapsulating guest molecules, such as drugs or imaging agents. The polar nature of the ester groups within the hyperbranched structure provides binding sites for polar molecules.
Experimental Protocols
Protocol 1: Synthesis of Hyperbranched Aliphatic Polyesters from Diethyl Malonate-Derived Monomers
This protocol describes the synthesis of AB2 and AB3-type monomers from diethyl malonate and their subsequent melt polymerization to form hyperbranched polyesters.
Materials:
-
Diethyl malonate
-
Grignard reagent (e.g., Ethylmagnesium bromide)
-
Sodium ethoxide
-
4-bromobutyl acetate or 5-iodopentyl acetate
-
Zinc acetate (catalyst)
-
Chloroform
-
Methanol
-
Anhydrous solvents (THF, etc.)
Procedure:
Part A: Synthesis of AB3 Monomer
-
Selectively remove one of the acidic protons of diethyl malonate using a Grignard reaction to produce triethyl methanetricarboxylate.
-
Treat the resulting product with sodium ethoxide to form the sodium salt.
-
Incorporate aliphatic spacers by reacting the sodium salt with 4-bromobutyl acetate or 5-iodopentyl acetate to yield the AB3 monomer.
Part B: Synthesis of AB2 Monomer
-
Follow the procedure described by Arumugam et al. for the synthesis of AB2 monomers from diethyl malonate, omitting the use of a catalyst in the initial alkylation step to avoid dialkylation.
Part C: Melt Polymerization
-
Place the synthesized AB2 or AB3 monomer in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.
-
Add zinc acetate as a catalyst.
-
Heat the mixture to 190°C under a nitrogen atmosphere and maintain for 8 hours to carry out the melt polymerization.
-
Dissolve the resulting polymer in chloroform and precipitate in methanol to purify.
-
Dry the purified polymer under vacuum.
Protocol 2: General Procedure for Melt Polycondensation of this compound with a Diol (Exemplified with 1,4-Butanediol)
While a specific protocol for this compound was not found in the reviewed literature, this generalized procedure is based on standard melt polycondensation techniques for synthesizing polyesters from dialkyl esters and diols.
Materials:
-
This compound
-
1,4-Butanediol
-
Titanium(IV) butoxide or another suitable transesterification catalyst
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Charging the Reactor: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and 1,4-butanediol.
-
Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the diol).
-
First Stage - Transesterification:
-
Heat the reaction mixture under a slow stream of nitrogen to 160-180°C.
-
Ethanol will be produced as a byproduct and should be collected in the distillation receiver.
-
Continue this stage until the majority of the theoretical amount of ethanol has been collected (typically 2-4 hours).
-
-
Second Stage - Polycondensation:
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum, reducing the pressure to below 1 mmHg over a period of 1-2 hours.
-
Continue the reaction under high vacuum and elevated temperature for several hours (e.g., 4-8 hours) to increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polyester in a suitable solvent (e.g., chloroform or dichloromethane).
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or ethanol).
-
Filter and dry the polymer under vacuum until a constant weight is achieved.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₄ | [4] |
| Molecular Weight | 188.22 g/mol | [4][5] |
| Boiling Point | 192 °C | [5] |
| Density | 0.991 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.412 | [5] |
Table 2: Molecular Weight and Polydispersity of Hyperbranched Polyesters Derived from Diethyl Malonate Monomers
| Polymer System | Polymerization Temperature (°C) | Polymerization Time (h) | Weight Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Reference |
| P(AB2–C4) | 190 | 8 | ~49,000 | ~3.4 |
Visualizations
Experimental Workflow for Hyperbranched Polyester Synthesis
Caption: Workflow for the synthesis of hyperbranched polyesters.
Signaling Pathway of Succinate Dehydrogenase Inhibition in Ischemia-Reperfusion Injury
Caption: Inhibition of ischemia-reperfusion injury via malonate.
References
- 1. Ischaemic accumulation of succinate controls reperfusion injury through mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound | C9H16O4 | CID 15382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 1619-62-1 [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of Quaternary Carbon Centers Using Diethyl Malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis, yet crucial for the creation of complex, biologically active molecules and pharmaceuticals.[1][2][3][4] Diethyl malonate and its derivatives are versatile C2 synthons that provide a robust platform for the synthesis of molecules containing these sterically hindered centers. The acidity of the α-protons (pKa ≈ 13) on the methylene carbon allows for facile deprotonation and subsequent alkylation, providing a pathway to disubstituted products.[5] This document outlines the application of diethyl malonate in the formation of quaternary carbon centers, with a focus on the synthesis of structures analogous to those derived from diethyl dimethylmalonate, and provides detailed protocols for key transformations.
Core Principle: The Malonic Ester Synthesis
The cornerstone of this methodology is the malonic ester synthesis, which generally involves three key steps:
-
Deprotonation: A base is used to remove a proton from the α-carbon of the diethyl malonate, forming a resonance-stabilized enolate.[6]
-
Alkylation: The nucleophilic enolate attacks an electrophile, typically an alkyl halide, forming a new carbon-carbon bond.[5] This step can be repeated to introduce a second alkyl group, thereby creating a quaternary carbon center.
-
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, and subsequent heating leads to the loss of one carboxyl group as carbon dioxide, yielding a substituted acetic acid.[7][8]
Applications in Synthesis
The creation of quaternary carbon centers using diethyl malonate is instrumental in the synthesis of a variety of important organic molecules:
-
α,α-Disubstituted Amino Acids: By using diethyl acetamidomalonate, a protected form of aminomalonic acid, a wide range of unnatural amino acids with quaternary α-carbons can be synthesized.[8][9][10][11] These are valuable building blocks in peptide and protein engineering.
-
Barbiturates and other Heterocycles: The condensation of disubstituted malonic esters with urea or other dinucleophiles is a classic method for synthesizing barbiturates and other heterocyclic compounds.[12][13]
-
Complex Natural Products: The construction of quaternary stereocenters is a key step in the total synthesis of many natural products.[3] Catalytic enantioselective methods are often employed to control the stereochemistry of these centers.[1][2][3][4][14]
Experimental Protocols
Protocol 1: Synthesis of this compound (A Quaternary Center)
This protocol describes the sequential dialkylation of diethyl malonate to produce this compound, which contains a quaternary carbon center.
Reaction Scheme:
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Methyl iodide
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add sodium metal (2 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
-
First Alkylation (Mono-methylation): To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. After the addition is complete, add methyl iodide (1 equivalent) dropwise, maintaining a gentle reflux.
-
Second Alkylation (Di-methylation): After the first alkylation is complete (monitored by TLC), add a second equivalent of sodium ethoxide solution followed by a second equivalent of methyl iodide. Reflux the reaction mixture until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of a Racemic α,α-Disubstituted Amino Acid
This protocol outlines the synthesis of a racemic α-amino acid with a quaternary carbon center starting from diethyl acetamidomalonate.
Reaction Scheme:
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide in ethanol
-
Alkyl halide 1 (R¹X)
-
Alkyl halide 2 (R²X)
-
Aqueous hydrochloric acid
-
Sodium hydroxide
Procedure:
-
First Alkylation: Dissolve diethyl acetamidomalonate (1 equivalent) in a solution of sodium ethoxide (1 equivalent) in absolute ethanol. Add the first alkyl halide (R¹X, 1 equivalent) and reflux the mixture until the reaction is complete.
-
Second Alkylation: To the reaction mixture, add a second equivalent of sodium ethoxide followed by the second alkyl halide (R²X, 1 equivalent). Continue to reflux until the disubstituted product is formed.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add concentrated hydrochloric acid and reflux the mixture for several hours to hydrolyze the esters and the acetamido group, and to effect decarboxylation.
-
Isolation: Cool the acidic solution and neutralize with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water and ethanol, and dry under vacuum.
Data Presentation
| Product | Starting Material | Alkylating Agents | Base | Yield (%) | Reference |
| Diethyl diethylmalonate | Diethyl malonate | Ethyl iodide | Sodium ethoxide | Not specified | [5] |
| Diethyl (1-methylbutyl)malonate | Diethyl malonate | 1-Bromo-butane, Methyl iodide | Sodium ethoxide | Not specified | [15] |
| Racemic Phenylalanine | Diethyl acetamidomalonate | Benzyl chloride | Sodium ethoxide | Not specified | [8] |
| Racemic Tryptophan | Diethyl acetamidomalonate | Gramine | Sodium ethoxide | High | [8] |
| Racemic Glutamic Acid | Diethyl acetamidomalonate | Propiolactone | Not specified | Not specified | [8] |
Visualizations
Reaction Workflow for Quaternary Center Formation
Caption: Workflow for synthesizing a quaternary carbon center via sequential alkylation of diethyl malonate.
Signaling Pathway for Enolate Formation and Alkylation
Caption: Key steps of deprotonation and alkylation in malonic ester synthesis.
References
- 1. Catalytic enantioselective synthesis of quaternary carbon stereocentres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic enantioselective synthesis of quaternary carbon stereocentres [escholarship.org]
- 3. Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl diethylmalonate | Reagent for Organic Synthesis [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. homework.study.com [homework.study.com]
- 8. nbinno.com [nbinno.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 13. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective Synthesis of All-Carbon Quaternary Stereogenic Centers by Catalytic Asymmetric Conjugate Additions of Alkyl and Aryl Aluminum Reagents to Five-, Six-, and Seven-Membered-Ring β-Substituted Cyclic Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Diethyl Dimethylmalonate in the Production of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diethyl dimethylmalonate and its close analog, diethyl malonate, as versatile building blocks in the synthesis of a wide range of fine chemicals. The protocols detailed below are based on established literature and are intended to serve as a guide for laboratory synthesis.
Introduction
This compound, and more broadly, dialkyl malonates, are pivotal intermediates in organic synthesis. The presence of an active methylene group flanked by two electron-withdrawing ester functionalities imparts a high degree of reactivity, making these compounds ideal precursors for a variety of carbon-carbon bond-forming reactions. This reactivity is fundamental to their application in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Key reactions include alkylation, condensation, and cyclization, which are cornerstones of modern synthetic chemistry.
Synthesis of Barbiturates and Heterocyclic Compounds
One of the most significant applications of dialkyl malonates is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[2] The reaction involves the condensation of a substituted diethyl malonate with urea in the presence of a strong base.[3]
This protocol describes the synthesis of the parent compound, barbituric acid, from diethyl malonate and urea.[4][5]
Reaction Scheme:
Caption: Synthesis of Barbituric Acid.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottomed flask equipped with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium in 250 mL of absolute ethanol.[4][6]
-
Addition of Reactants: To the sodium ethoxide solution, add 80 g (0.5 mol) of diethyl malonate.[4][6] In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol. Add the warm urea solution to the reaction flask.[4][6]
-
Reaction: Shake the mixture well and reflux for seven hours using an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.[4][5]
-
Work-up: After the reaction is complete, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the solid.[4][5]
-
Acidification: Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL). This protonates the salt, causing barbituric acid to precipitate.[4][5]
-
Isolation: Cool the clear solution in an ice bath overnight to facilitate complete crystallization.[4][5] Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105–110°C for three to four hours.[4][5]
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) |
| Diethyl Malonate | 160.17 | 80 | 0.5 | - |
| Urea | 60.06 | 30 | 0.5 | - |
| Barbituric Acid | 128.09 | 46-50 | 0.36-0.39 | 72-78 |
Data sourced from Organic Syntheses.[4]
Alkylation of this compound
The active methylene protons of this compound can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated with an alkyl halide. This allows for the introduction of various alkyl groups, leading to a wide array of substituted malonic esters that are precursors to pharmaceuticals and other fine chemicals.[7][8]
This protocol provides a general procedure for the mono-alkylation of diethyl malonate. A similar procedure can be adapted for this compound.
Workflow Diagram:
Caption: Alkylation Workflow.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
Base Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare sodium ethoxide.[7]
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature and stir for 30-60 minutes.[7]
-
Alkylation: Add the primary alkyl halide (1 equivalent) dropwise. After the addition, heat the mixture to reflux and monitor the reaction's progress.[7]
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the product with an organic solvent.[7]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography.[7]
Quantitative Data for Alkylation Reactions:
| Alkylating Agent | Product | Yield (%) | Reference |
| 1-Bromobutane | Diethyl n-butylmalonate | 84-92 | [9] |
| Methyl Bromide | Diethyl methylmalonate | 79-83 | [10] |
| Ethyl Bromide | Diethyl ethylmalonate | ~85 | [11] |
Knoevenagel Condensation for Coumarin Synthesis
The Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl compound, often catalyzed by a weak base. Diethyl malonate and its derivatives are excellent substrates for this reaction, which is widely used to synthesize coumarins, a class of compounds with important biological activities and applications in fragrances.[9][12]
This protocol describes the synthesis of a coumarin derivative from salicylaldehyde and diethyl malonate.[9]
Reaction Scheme:
References
- 1. nbinno.com [nbinno.com]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. Solved Barbiturates are prepared by treating a derivative of | Chegg.com [chegg.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrolysis and Decarboxylation of Diethyl Dimethylmalonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the hydrolysis of diethyl dimethylmalonate and its derivatives to form malonic acids, followed by their decarboxylation to yield substituted carboxylic acids. This two-step sequence is the final stage of the malonic ester synthesis, a versatile method for preparing carboxylic acids.[1][2]
The overall transformation involves two key chemical processes:
-
Hydrolysis: The two ester groups are converted to carboxylic acids. This can be achieved under acidic or basic conditions.[1]
-
Decarboxylation: The resulting β-dicarboxylic acid (a substituted malonic acid) is heated, causing it to lose a molecule of carbon dioxide to form the final product.[2]
The general reaction scheme is as follows: R¹ and R² represent alkyl, aryl, or other organic substituents. For this compound, R¹ and R² are both methyl groups.
Reaction Pathway Overview
The following diagram illustrates the transformation from a dialkylated diethyl malonate to the final carboxylic acid product. The process proceeds through a key dicarboxylic acid intermediate, which readily decarboxylates upon heating.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions of Malonic Esters
A Note on Diethyl Dimethylmalonate Alkylation:
It is important to clarify a fundamental aspect of the chemistry involved. This compound already has two methyl groups on the alpha-carbon (the carbon between the two carbonyl groups). This carbon atom does not have any acidic protons. The presence of an acidic proton on the alpha-carbon is a prerequisite for enolate formation, which is the necessary first step for alkylation in the malonic ester synthesis. Therefore, This compound cannot be further alkylated at the alpha-carbon under standard reaction conditions.
It is highly probable that the intended topic was the alkylation of diethyl malonate , a common and versatile reaction in organic synthesis. This guide will focus on optimizing the reaction conditions for the alkylation of diethyl malonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the alkylation of diethyl malonate, and how can they be minimized?
The most prevalent side reactions include dialkylation, E2 elimination of the alkyl halide, hydrolysis of the ester groups, and transesterification.[1] Minimizing these side reactions is crucial for obtaining a good yield of the desired mono-alkylated product.
Q2: How can I prevent the formation of the dialkylated product?
The formation of a dialkylated product is a common issue because the mono-alkylated product still has one acidic proton, which can be removed by the base to allow for a second alkylation.[1][2] To favor mono-alkylation, several strategies can be employed:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can also favor mono-alkylation.[1][2]
-
Slow Addition of Alkyl Halide: Adding the alkylating agent slowly to the reaction mixture helps to ensure that it reacts with the enolate of diethyl malonate before reacting with the enolate of the mono-alkylated product.[1][2]
-
Choice of Base: Using just one equivalent of the base will primarily lead to the mono-alkylated product.[3]
Q3: My reaction is producing a significant amount of an alkene byproduct. What is the cause and how can I avoid it?
This is likely due to a competing E2 elimination reaction of your alkyl halide, which is promoted by the basic conditions of the reaction.[1] This is more common with secondary and tertiary alkyl halides.[1] To minimize alkene formation:
-
Use Primary Alkyl Halides: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination reactions.[1]
-
Temperature Control: Lowering the reaction temperature can favor the desired SN2 reaction over the E2 elimination.[1]
Q4: I am observing hydrolysis of my ester groups to carboxylic acids during the workup. How can this be prevented?
Ester hydrolysis can occur in the presence of water under acidic or basic conditions, especially with heating.[1][2] To prevent this:
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous (dry) conditions.[2]
-
Careful Workup: During the workup, carefully neutralize the reaction mixture to a pH of ~7 and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[2]
Q5: My final product is a mixture of different esters. Why is this happening?
This is due to a side reaction called transesterification.[1][2] It occurs when the alkoxide base used does not match the alcohol component of the ester (e.g., using sodium methoxide with diethyl malonate).[2] To avoid this, always use a base that corresponds to the ester's alcohol group; for diethyl malonate, the appropriate base is sodium ethoxide.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of mono-alkylated product and significant amount of di-alkylated product | - More than one equivalent of base was used.- The reaction temperature was too high.[3] | - Use exactly one equivalent of base or a slight excess of diethyl malonate.[3]- Maintain a controlled temperature. |
| Reaction is slow or does not go to completion | - The alkylating agent is not reactive enough (e.g., secondary or bulky halides).[3]- Insufficient heating. | - Consider using a more reactive alkylating agent (e.g., an alkyl iodide).- Ensure the reaction is heated sufficiently, as many alkylations require heating to proceed at a reasonable rate.[3] |
| Significant amount of unreacted starting material | - Incomplete deprotonation of diethyl malonate.- Presence of water in the reaction mixture.- Insufficient reaction time.[2] | - Ensure all of the base has reacted to form the alkoxide before adding the diethyl malonate.[2]- Use anhydrous solvents and properly dried glassware.[2][3]- Monitor the reaction by TLC or GC to ensure it has gone to completion.[1][2] |
| Difficulty in separating mono- and di-alkylated products | - The boiling points of the mono- and di-alkylated products can be very close.[3] | - Optimize the reaction conditions to maximize the yield of the desired product.- Consider using column chromatography for separation if distillation is ineffective.[1][3] |
Experimental Protocols
General Procedure for Mono-alkylation of Diethyl Malonate
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add dry ethanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Base Formation: Carefully add sodium metal (1 equivalent) in small portions to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.[1][3]
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.[1]
-
Alkylation: Add the primary alkyl halide (1 equivalent) dropwise to the stirred solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.[1]
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1][3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to separate the desired mono-alkylated product from any starting material and dialkylated side product.[1][3]
Visualizations
Caption: Reaction scheme for diethyl malonate alkylation.
Caption: Troubleshooting workflow for diethyl malonate alkylation.
References
Preventing dialkylation as a side product in malonic ester synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dialkylation as a side product in malonic ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dialkylation in malonic ester synthesis?
A1: Dialkylation occurs because the mono-alkylated malonic ester product still possesses an acidic proton on the alpha-carbon. This proton can be removed by the base present in the reaction mixture, forming a new enolate. This enolate can then react with a second molecule of the alkylating agent, leading to the formation of a dialkylated product.
Q2: How can I control the stoichiometry to favor mono-alkylation?
A2: To promote mono-alkylation, it is crucial to use a precise 1:1 molar ratio of the malonic ester to the base and the alkylating agent. Using a slight excess of the malonic ester (e.g., 1.1 equivalents) can further increase the selectivity for the mono-alkylated product by ensuring the base is consumed in the initial deprotonation step.
Q3: What is the recommended temperature for minimizing dialkylation?
A3: Temperature control is a critical factor. The initial enolate formation is typically carried out at room temperature. After the addition of the alkylating agent, the reaction may require gentle heating. However, excessively high temperatures or prolonged reaction times can increase the rate of the second alkylation. It is advisable to monitor the reaction progress closely, for instance by using thin-layer chromatography (TLC).
Q4: Does the choice of base influence the selectivity of the reaction?
A4: Yes, the base plays a significant role. Sodium ethoxide in ethanol is a commonly used base. It is important that the alkoxide base matches the alkyl group of the malonic ester to prevent transesterification. For instance, use sodium ethoxide with diethyl malonate. While stronger bases like sodium hydride (NaH) can be used, they may increase the propensity for dialkylation if the stoichiometry is not carefully controlled. Weaker bases, such as potassium carbonate, can offer higher selectivity for mono-alkylation, especially when used in conjunction with phase-transfer catalysts.
Q5: How does the structure of the alkylating agent affect dialkylation?
A5: The reactivity of the alkylating agent is a key consideration. Primary alkyl halides are ideal for this reaction. Secondary alkyl halides are less reactive and may lead to competing elimination reactions, while tertiary alkyl halides are generally unsuitable. The use of more reactive alkylating agents can sometimes increase the rate of the second alkylation if other parameters are not optimized.
Q6: What are the best practices for purifying the mono-alkylated product?
A6: Separating the mono-alkylated product from the dialkylated product and unreacted starting material can be challenging due to similar physical properties. Fractional distillation under reduced pressure can be effective if the boiling points of the components are sufficiently different. Column chromatography is often the most reliable method for achieving high purity.
Data Presentation: Influence of Reaction Conditions on Mono- vs. Di-alkylation
The following table summarizes the general effects of key reaction parameters on the selectivity of malonic ester synthesis. For specific substrates and reagents, optimization is often necessary.
| Parameter | Condition Favoring Mono-alkylation | Condition Favoring Di-alkylation | Yield of Mono-alkylated Product (Examples) |
| Stoichiometry (Malonic Ester:Base:Alkyl Halide) | 1.1 : 1 : 1 | 1 : >2 : >2 (stepwise addition) | A ratio of 70:1 for mono- to di-alkylation has been reported with equivalent reactants.[1] |
| Base | Weaker bases (e.g., K₂CO₃ with a phase-transfer catalyst) or stoichiometric NaOEt. | Stronger bases (e.g., NaH) or excess NaOEt. | With nano-K₂CO₃ and n-propyl bromide, a yield of 85.2% was achieved. In contrast, using NaOEt resulted in a 60.2% yield. |
| Temperature | Lower to moderate temperatures (e.g., room temperature for enolate formation, gentle reflux). | Higher temperatures and prolonged reaction times. | The synthesis of phenylalanine via amidomalonate synthesis, a variation of the malonic ester synthesis, reports a yield of 65%. |
| Alkylating Agent | Primary alkyl halides. | More reactive primary alkyl halides or stepwise addition of two different alkyl halides. | N/A |
| Solvent | Protic solvents like ethanol for alkoxide bases. Aprotic solvents like DMF or THF for stronger bases. | Aprotic solvents that fully solubilize the enolate. | N/A |
Experimental Protocols
Protocol for Selective Mono-alkylation of Diethyl Malonate
This protocol provides a general procedure for the selective synthesis of a mono-alkylated diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)
-
Anhydrous ethanol
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: In the flask, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol. To this solution, add diethyl malonate (1.1 equivalents) dropwise from the dropping funnel at room temperature with stirring. Stir the resulting mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at a gentle reflux temperature. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.
Mandatory Visualizations
Reaction Pathway: Mono- vs. Di-alkylation
Caption: Reaction pathway of malonic ester synthesis showing the desired mono-alkylation and the side reaction leading to dialkylation.
Troubleshooting Workflow for Dialkylation
Caption: A step-by-step workflow for troubleshooting and minimizing the formation of dialkylated side products in malonic ester synthesis.
References
Troubleshooting low yields in diethyl dimethylmalonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of diethyl dimethylmalonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the dimethylation of diethyl malonate?
Low yields in this reaction are typically due to one or more of the following factors:
-
Presence of moisture: Water in the reagents or solvent will react with the strong base, rendering it ineffective for deprotonating the diethyl malonate.[1]
-
Improper stoichiometry: An incorrect ratio of base or methylating agent to diethyl malonate can lead to incomplete reaction or the formation of side products.[2]
-
Suboptimal base selection: The choice and quality of the base are critical for efficient deprotonation.
-
Side reactions: Competing reactions such as polyalkylation, hydrolysis of the ester, and elimination reactions can significantly reduce the yield of the desired product.[2]
-
Inadequate temperature control: Both excessively high and low temperatures can negatively impact the reaction outcome.[2]
Q2: How can I minimize the formation of the mono-methylated byproduct?
The formation of diethyl methylmalonate is a common issue. To favor the desired dimethylated product, ensure that at least two full equivalents of the base are used. The reaction is typically performed in a stepwise manner, where the first methylation is allowed to complete before the addition of the second equivalent of base and methylating agent.[3]
Q3: Is sodium ethoxide or sodium hydride a better base for this reaction?
Both sodium ethoxide (NaOEt) and sodium hydride (NaH) are effective bases for the alkylation of diethyl malonate. Sodium ethoxide is commonly used and generated in situ from sodium metal and anhydrous ethanol.[4] Sodium hydride is a stronger, non-nucleophilic base that can lead to cleaner reactions and is often used in aprotic solvents like THF or DMF. The choice may depend on the specific reaction conditions and available resources.
Q4: My reaction mixture turned into a thick precipitate after adding the base. Is this normal?
Yes, the formation of a white or off-white precipitate is common after the addition of a strong base like sodium ethoxide to diethyl malonate.[5] This is the sodium salt of the diethyl malonate enolate. The precipitate should dissolve as the alkylating agent is added and the reaction proceeds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of moisture: Reagents (especially ethanol) and glassware are not completely dry.[1] 2. Inactive base: The base has degraded due to improper storage or handling. 3. Insufficient reaction time or temperature: The reaction has not gone to completion. | 1. Use freshly distilled, anhydrous solvents. Dry all glassware in an oven prior to use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a fresh batch of base or titrate to determine its activity. 3. Monitor the reaction progress using TLC or GC and ensure it is heated at the appropriate reflux temperature for a sufficient duration. |
| Formation of Mono-methylated Product | 1. Insufficient base: Less than two equivalents of base were used. 2. Incomplete second alkylation: The second methylation step did not go to completion. | 1. Use at least two full equivalents of a strong base. 2. After the first methylation, ensure the addition of the second equivalent of base is complete before adding the second equivalent of the methylating agent. Allow for sufficient reaction time for the second alkylation.[3] |
| Presence of Alkene Byproduct | E2 Elimination: The base is acting as a nucleophile and promoting the elimination of the alkyl halide. | 1. Lower the reaction temperature: This can favor the desired SN2 reaction over E2 elimination.[2] 2. Choose a less hindered base: While strong, a sterically hindered base may favor elimination. |
| Hydrolysis of Ester Groups | Presence of water during workup: Prolonged contact with aqueous acid or base, especially at elevated temperatures, can lead to ester hydrolysis.[2] | Minimize the time the reaction mixture is in contact with aqueous solutions during the workup procedure. Perform extractions and washes efficiently. |
| Transesterification | Use of a different alkoxide base: Using a base like sodium methoxide with diethyl malonate can lead to an exchange of the ester groups.[2] | Always use a base with the same alkoxide as the ester (e.g., sodium ethoxide with diethyl malonate).[6] |
Quantitative Data Summary
The following table summarizes typical yields for the methylation of diethyl malonate under different conditions. Note that yields can vary based on the specific experimental setup and purity of reagents.
| Base | Alkylating Agent | Solvent | Reported Yield |
| Sodium Ethoxide | Methyl Bromide | Ethanol | 79-83%[7] |
| Sodium Ethoxide | Methyl Iodide | Ethanol | 78%[4] |
| Sodium Hydride | Hexyl Iodide | Not Specified | 65%[8] |
| Sodium Hydride | Nonafluorohexyl Iodide | Not Specified | 79%[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Ethoxide
This protocol is adapted from established procedures for the alkylation of diethyl malonate.[3][4]
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl malonate
-
Methyl iodide (or methyl bromide)
-
Diethyl ether
-
Aqueous HCl (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer under an inert atmosphere, add anhydrous ethanol. Carefully add sodium metal (2.2 equivalents) in small portions. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
First Enolate Formation: Cool the sodium ethoxide solution to room temperature. Slowly add diethyl malonate (1.0 equivalent) dropwise with vigorous stirring.
-
First Methylation: To the resulting solution, add methyl iodide (1.1 equivalents) dropwise. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Second Enolate Formation and Methylation: Cool the reaction mixture to room temperature. Add the second portion of sodium ethoxide (prepared separately or ensure excess from the start). Then, add the second equivalent of methyl iodide (1.1 equivalents) dropwise.
-
Reaction Completion: Heat the mixture to reflux for an additional 2-4 hours, monitoring the reaction by TLC or GC until completion.[3]
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound using Sodium Hydride
This protocol utilizes sodium hydride as the base in an aprotic solvent.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous THF or DMF
-
Diethyl malonate
-
Methyl iodide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous THF.
-
First Enolate Formation: Cool the suspension in an ice bath. Slowly add a solution of diethyl malonate (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 30 minutes.
-
First Methylation: Cool the mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Second Enolate Formation and Methylation: Cool the reaction mixture to 0°C and add the second portion of sodium hydride. Stir for 30 minutes, then add the second equivalent of methyl iodide (1.1 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to proceed at room temperature, monitoring by TLC or GC. Gentle heating may be required to drive the reaction to completion.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 4. isca.me [isca.me]
- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Managing Steric Hindrance in Reactions with Diethyl Dimethylmalonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diethyl dimethylmalonate, particularly concerning steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does steric hindrance become a major issue in its reactions?
This compound is a diester of dimethylmalonic acid. Its structure features a central quaternary carbon atom bonded to two methyl groups and two carboethoxy groups (-COOEt). This inherent bulkiness around the central carbon is the primary source of steric hindrance.
Steric hindrance significantly impacts reactions where a nucleophile or electrophile needs to approach this central carbon. Key examples include:
-
Further Alkylation: Introducing a third substituent at the central carbon is exceptionally difficult due to the crowding from the two existing methyl groups and two ester functionalities.
-
Hydrolysis/Saponification: The bulky methyl groups can shield the carbonyl carbons of the ester groups, slowing down the rate of hydrolysis, especially under sterically demanding conditions.
-
Cyclocondensation Reactions: Reactions where this compound is expected to cyclize with other reagents can be impeded if the transition state is too sterically congested.[1]
Q2: I am observing very low to no yield in my alkylation reaction with a substituted alkyl halide and this compound. What are the likely causes?
Low yields in the alkylation of this compound are a common issue, often stemming from the significant steric hindrance at the α-carbon. Here are the primary causes and troubleshooting steps:
-
Steric Hindrance from the Substrate: The two methyl groups on this compound already create a sterically crowded environment. Using bulky alkyl halides (secondary or tertiary) will further inhibit the SN2 reaction.[2]
-
Choice of Base: While sodium ethoxide is standard, a very bulky base might struggle to access the (non-existent) acidic proton for deprotonation. However, for subsequent reactions, the choice of base is critical.
-
Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete reactions, especially when significant steric barriers need to be overcome.
Troubleshooting Flowchart for Low-Yield Alkylation
Caption: Troubleshooting workflow for low-yield alkylation reactions.
Q3: My Knoevenagel condensation with an aldehyde is sluggish. How can I improve the reaction rate and yield?
While this compound itself cannot undergo a standard Knoevenagel condensation due to the lack of α-hydrogens, related malonates with α-hydrogens can face steric issues. If you are working with a substituted malonate that is sterically hindered, the following can be considered:
-
Catalyst Choice: While weak bases like piperidine or pyridine are common, for sterically hindered substrates, a stronger catalyst system may be necessary.[3][4] However, too strong a base can cause self-condensation of the aldehyde.[3]
-
Water Removal: The elimination of water drives the reaction forward. Using a Dean-Stark apparatus or adding molecular sieves can improve yields.
-
Alternative Methods: Microwave irradiation has been shown to accelerate Knoevenagel condensations.[5]
Q4: I am attempting a Michael addition using this compound as the nucleophile, but the reaction is not proceeding. What can I do?
For this compound to act as a Michael donor, it must first be deprotonated. However, it lacks acidic protons on the central carbon. If you are using a related mono-substituted malonate that is sterically hindered, you might face challenges.
-
Stronger Base: A stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be required to generate the enolate from a hindered malonate.
-
Catalyst Systems: For asymmetric Michael additions, specialized catalysts like Shibasaki's heterobimetallic complexes can be effective.[6]
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary to overcome the steric barrier.
Troubleshooting Guides
Issue 1: Low or No Conversion in Reactions
| Potential Cause | Recommended Solution | Rationale |
| High Steric Hindrance | Use less sterically demanding reagents. For example, in an alkylation, use a primary alkyl halide instead of a secondary or tertiary one.[2] | Reduces the steric clash in the transition state, lowering the activation energy. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. Refluxing may be necessary.[7][8] | Provides the necessary energy to overcome the activation barrier imposed by steric hindrance. |
| Inappropriate Solvent | Switch to a polar aprotic solvent like DMF or DMSO.[7] | These solvents can enhance the nucleophilicity of the enolate and better solvate the transition state. |
| Short Reaction Time | Extend the reaction time and monitor progress using TLC or GC.[9] | Sterically hindered reactions are often slow and require more time to reach completion. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution | Rationale |
| Elimination (E2) Instead of Substitution (SN2) | Use a less hindered base if applicable. Lowering the reaction temperature can also favor substitution over elimination.[7] | Bulky bases are more likely to act as bases rather than nucleophiles, leading to elimination. Lower temperatures disfavor the higher activation energy pathway of elimination. |
| Hydrolysis of Ester Groups | Ensure anhydrous conditions during the reaction.[9][10] During workup, carefully neutralize the reaction mixture and avoid prolonged exposure to strong acids or bases.[9] | Water can hydrolyze the ester groups, especially under acidic or basic conditions, leading to the formation of carboxylic acids. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Mono-Substituted Malonic Ester
This protocol outlines a general method for the alkylation of a mono-substituted diethyl malonate, where steric hindrance can be a concern.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried round-bottom flask. Wash the NaH with dry hexanes to remove the mineral oil and then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous DMF or THF to the flask.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add the mono-substituted diethyl malonate (1.0 equivalent) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC. If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied.
-
Workup: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Alkylation Workflow
References
- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Diethyl Dimethylmalonate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude diethyl dimethylmalonate.
Troubleshooting Guide
This section addresses common issues encountered during the purification of crude this compound in a direct question-and-answer format.
Question: My final product has low purity after distillation, with GC/NMR analysis showing contamination from starting material (diethyl malonate) and/or the mono-methylated version.
Answer: This is the most common challenge in this purification.
-
Possible Cause 1: Inefficient Distillation. The boiling points of this compound, diethyl methylmalonate, and diethyl malonate are very close at atmospheric pressure (see Table 1). Simple distillation is insufficient for separation.
-
Solution: You must use fractional vacuum distillation.[1] Employ a fractionating column (e.g., Vigreux or packed column) with at least 5-10 theoretical plates. Ensure the column is well-insulated to maintain a proper temperature gradient. Collect fractions slowly and in small volumes, analyzing each by GC to identify the purest fractions.
-
-
Possible Cause 2: Incomplete Reaction. If the initial alkylation reaction did not go to completion, a significant amount of starting material or mono-alkylated product will be present.
-
Solution: Before purification, ensure the reaction has gone to completion using TLC or GC analysis. If significant starting material remains, consider procedural optimizations such as extending reaction time or using a slight excess of the alkylating agent.
-
Question: Why is my purified product yellow or brown instead of colorless?
Answer: A discolored product typically indicates thermal degradation.
-
Possible Cause: Overheating during distillation. Diethyl malonate derivatives can decompose at high temperatures, especially if acidic or basic impurities are present.[1]
-
Solution: Lower the distillation temperature by using a higher vacuum (lower pressure). A good high-vacuum pump is essential. Ensure the heating mantle temperature is only slightly higher than the desired vapor temperature to prevent charring in the distillation flask.
-
Question: My distillation is proceeding very slowly or not at all, even at high temperatures.
Answer: This points to an issue with your distillation setup.
-
Possible Cause 1: Vacuum Leaks. Leaks in the apparatus prevent the system from reaching the target low pressure, requiring higher temperatures to achieve boiling.[1]
-
Solution: Inspect all glass joints, tubing, and connections. Ensure joints are properly sealed with a suitable vacuum grease and securely clamped. Check the vacuum pump oil; it may need to be changed.[1]
-
-
Possible Cause 2: Inadequate Heating. The heat supplied by the heating mantle may not be sufficient or evenly distributed.
-
Solution: Use a heating mantle that is appropriately sized for the distillation flask and ensure good contact. Stirring the liquid with a magnetic stir bar will ensure even heating and prevent bumping.[1]
-
Question: The crude material is bumping violently during vacuum distillation.
Answer: Bumping occurs when the liquid superheats and boils in a sudden burst.
-
Possible Cause 1: Lack of boiling nuclei. Smooth glass surfaces can inhibit the formation of bubbles.
-
Solution: Always add a few boiling chips or a magnetic stir bar to the distillation flask before applying heat and vacuum.[1]
-
-
Possible Cause 2: Vacuum applied too rapidly. A sudden drop in pressure can cause violent boiling of residual low-boiling solvents.
-
Solution: Apply the vacuum to the system gradually to allow for controlled boiling of any volatile components.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound? A1: Fractional vacuum distillation is the most effective and scalable method for separating this compound from structurally similar impurities like diethyl malonate and diethyl methylmalonate.[2] For very difficult separations or small-scale purifications, flash column chromatography can be used as an alternative or subsequent step.
Q2: How can I remove acidic or basic impurities before distillation? A2: An aqueous work-up is essential. Before distilling, dissolve the crude product in an organic solvent (like diethyl ether or ethyl acetate) and wash it sequentially with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[3][4] The bicarbonate wash is particularly useful for removing unreacted diethyl malonate, which is slightly acidic.[5] Finally, wash with brine to remove excess water and dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[6]
Q3: Is column chromatography a viable purification option? A3: Yes, flash column chromatography can be effective, especially if distillation fails to achieve the desired purity.[2][6] However, the separation can be challenging due to the similar polarities of the components. A shallow solvent gradient (e.g., starting with 2% ethyl acetate in hexanes and slowly increasing to 10%) and careful collection of many small fractions are recommended.
Q4: My product appears wet or cloudy after the work-up. What should I do? A4: A cloudy appearance indicates the presence of water. This can interfere with distillation and affect the accuracy of yield calculations. Ensure the organic layer is thoroughly dried with a sufficient amount of anhydrous drying agent (e.g., sodium sulfate) before filtration and concentration.[6][7] If an emulsion forms during the aqueous wash, adding a saturated brine solution can help break it.[3]
Data Presentation
Quantitative data for the target compound and key potential impurities are summarized below to aid in the planning of purification experiments.
Table 1: Physical Properties of this compound and Related Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| Diethyl Malonate (Starting Material) | 160.17 | 199-200[8] |
| Diethyl 2-methylmalonate (Impurity) | 174.19 | 198-199[9] |
| This compound (Product) | 188.22 | 192 [10][11] |
Note: The extremely close boiling points highlight the necessity of fractional distillation over simple distillation.
Table 2: Quick Troubleshooting Reference
| Problem | Likely Cause | Recommended Solution |
| Low Purity (Contamination with starting material/mono-alkylated product) | Inefficient separation due to close boiling points. | Use fractional vacuum distillation with an insulated column. Consider flash chromatography. |
| Product Discoloration (Yellow/Brown) | Thermal decomposition. | Lower distillation temperature by improving the vacuum; ensure even heating.[1] |
| Bumping/Unstable Boiling | Lack of boiling nuclei; rapid vacuum application. | Add a stir bar or boiling chips; apply vacuum gradually.[1] |
| Persistent Water (Cloudy Appearance) | Incomplete drying after work-up. | Wash with brine to break emulsions; use sufficient anhydrous drying agent.[6] |
Experimental Protocols
Protocol 1: Aqueous Work-up for Crude Product
This protocol is designed to remove salts, acidic/basic residues, and a portion of the unreacted diethyl malonate before distillation.
-
Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) using approximately 2-3 mL of solvent per gram of crude material.
-
Water Wash: Add an equal volume of deionized water and shake the funnel gently, venting frequently. Allow the layers to separate and discard the lower aqueous layer.
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] Shake, vent, and allow the layers to separate. Discard the aqueous layer. This step helps remove unreacted diethyl malonate.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution.[6] This wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer. Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the drying agent no longer clumps together. Swirl the flask and let it stand for 15-20 minutes.
-
Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining oil is ready for purification by distillation or chromatography.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is the primary method for obtaining high-purity this compound.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (Vigreux type is suitable), a distillation head with a thermometer, a condenser, and a receiving flask (a cow-type adapter is recommended for collecting multiple fractions).
-
Ensure all glassware is dry and joints are lightly greased and clamped to be vacuum-tight.
-
Place a magnetic stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump via a cold trap (e.g., dry ice/acetone).
-
-
Procedure:
-
Transfer the crude, dried oil from Protocol 1 into the distillation flask (do not fill more than two-thirds full).
-
Begin stirring and gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.
-
Observe the distillation head. Collect a small forerun fraction, which may contain residual solvents or other low-boiling impurities.
-
Slowly increase the heating mantle temperature until the product begins to distill. The vapor temperature should remain constant during the collection of a pure fraction.
-
Collect the main fraction of this compound at its expected boiling point for the given pressure. (e.g., Literature reports 78-80 °C at 10 mmHg for the similar diethyl methylmalonate).[12]
-
It is advisable to collect several separate fractions and analyze their purity by GC or NMR before combining them.
-
Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially unstable residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Protocol 3: Purification by Flash Column Chromatography
This method is an alternative for small-scale purification or when distillation is ineffective.
-
Column Packing:
-
Select an appropriate size column and pack it with silica gel (230-400 mesh) using a slurry method with your starting eluent (e.g., 100% hexanes or 2% ethyl acetate/hexanes).
-
-
Sample Loading:
-
Dissolve a small amount of the crude material in a minimal volume of dichloromethane or the eluent.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 2% ethyl acetate in hexanes).
-
Collect fractions continuously in test tubes or vials.
-
Monitor the separation using Thin Layer Chromatography (TLC).[6]
-
Gradually increase the solvent polarity (e.g., to 5% ethyl acetate, then 10%) if necessary to elute the product. A shallow gradient is key to separating compounds with similar Rf values.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the purification process.
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for addressing low product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Diethyl methylmalonate 99 609-08-5 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. This compound 97 1619-62-1 [sigmaaldrich.com]
- 12. Diethyl methylmalonate | 609-08-5 [chemicalbook.com]
Avoiding hydrolysis of diethyl dimethylmalonate during workup.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the hydrolysis of diethyl dimethylmalonate during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a diester of dimethylmalonic acid with the chemical formula C₉H₁₆O₄. It is a colorless liquid commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and cosmetic industries.[1] Its stability under normal conditions can be compromised by the presence of moisture, heat, and acidic or basic conditions, which can lead to hydrolysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1619-62-1 |
| Molecular Weight | 188.22 g/mol [2][3][4] |
| Boiling Point | 192 °C[3] |
| Density | 0.991 g/mL at 25 °C[3] |
| Appearance | Clear, colorless liquid[1] |
| Solubility | Soluble in many organic solvents. |
Q2: What is hydrolysis and why is it a concern during the workup of this compound?
Hydrolysis is the chemical breakdown of an ester in the presence of water to form its parent carboxylic acid and alcohol. For this compound, hydrolysis would yield dimethylmalonic acid and ethanol. This is a significant concern during workup procedures as it reduces the yield of the desired ester product. The reaction can be catalyzed by both acids and bases.
Q3: How does the structure of this compound affect its susceptibility to hydrolysis?
Troubleshooting Guides
Issue 1: Low yield of this compound after aqueous workup.
Possible Cause: Hydrolysis of the ester due to acidic or basic conditions in the aqueous washes.
Troubleshooting Steps:
-
pH Control: Ensure that the pH of all aqueous solutions is kept as close to neutral as possible. If an acidic or basic wash is necessary, use mild reagents and minimize contact time.
-
Temperature Control: Perform all aqueous extractions and washes at low temperatures (0-5 °C) using an ice bath. This significantly slows down the rate of hydrolysis.
-
Use of Weak Bases: For neutralizing acidic catalysts, use a weak base like saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases like sodium hydroxide (NaOH). Add the base slowly and with cooling to control any exothermic reaction.
-
Brine Wash: After aqueous washes, perform a final wash with a saturated solution of sodium chloride (brine). This helps to remove dissolved water from the organic layer and reduces the solubility of the ester in the aqueous phase.
-
Efficient Separation: Separate the organic and aqueous layers promptly to minimize contact time.
Issue 2: Presence of dimethylmalonic acid in the final product.
Possible Cause: Incomplete reaction or significant hydrolysis during workup.
Troubleshooting Steps:
-
Analytical Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction and the purity of the product after workup. The presence of a more polar spot on TLC or characteristic peaks in the NMR spectrum can indicate the presence of the diacid.
-
Optimize Workup Conditions: Refer to the troubleshooting steps in Issue 1 to minimize hydrolysis during the workup.
-
Consider a Non-Aqueous Workup: If hydrolysis remains a persistent issue, a non-aqueous workup may be a suitable alternative.
Experimental Protocols
Protocol 1: Recommended Aqueous Workup for this compound
This protocol is designed to minimize hydrolysis during the isolation of this compound from a reaction mixture.
-
Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Neutralization (if applicable):
-
If the reaction was conducted under acidic conditions, slowly add a cold, saturated solution of sodium bicarbonate with vigorous stirring until gas evolution ceases.
-
If the reaction was conducted under basic conditions, slowly add a cold, dilute solution of a weak acid (e.g., 1 M HCl) until the aqueous layer is neutral or slightly acidic.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Cold water (2 x volume of organic layer)
-
Cold saturated brine solution (1 x volume of organic layer)
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Non-Aqueous Workup
This protocol is suitable for reactions where the byproducts and excess reagents are not water-soluble, or for particularly sensitive esters.
-
Reaction Quenching (Non-Aqueous): If the reaction involves a reactive reagent, it can be quenched by the addition of a suitable non-aqueous reagent (e.g., adding a small amount of acetic acid to quench an organometallic reagent).
-
Direct Filtration: If the reaction byproducts are solid and the desired product is in solution, the mixture can be filtered directly.
-
Solvent Removal: The solvent can be removed under reduced pressure.
-
Purification: The crude product can then be purified by non-aqueous methods such as chromatography on silica gel or distillation.
Visualizations
Caption: Signaling pathway of this compound hydrolysis.
Caption: Comparison of aqueous and non-aqueous workup workflows.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Diethyl Dimethylmalonate Reactions
Welcome to the technical support center for diethyl dimethylmalonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the reactions of this compound with strong bases.
Frequently Asked Questions (FAQs)
Q1: I am trying to deprotonate this compound with a strong base to perform an alkylation, but the reaction is not proceeding as expected. Why?
A1: this compound does not have any acidic α-hydrogens. The α-carbon is substituted with two methyl groups, and therefore, it cannot be deprotonated to form an enolate. Consequently, it will not undergo typical enolate-driven reactions such as alkylation or Claisen condensation. The primary reaction of this compound with a strong base is the hydrolysis of the ester groups, also known as saponification.
Q2: What is the primary reaction of this compound with a strong base like sodium hydroxide (NaOH)?
A2: The primary reaction is saponification, which is the base-catalyzed hydrolysis of the two ester functional groups. This reaction proceeds in two steps: first, the formation of sodium dimethylmalonate and ethanol, followed by acidification to yield dimethylmalonic acid.
Q3: Are there any common side reactions to be aware of during the saponification of this compound?
A3: Yes, the main side reaction of concern, particularly under harsh conditions such as high temperatures, is the decarboxylation of the dimethylmalonic acid product. This results in the formation of isobutyric acid and carbon dioxide.
Q4: Why is the saponification of this compound slower compared to unhindered esters?
A4: The presence of the two methyl groups on the α-carbon creates steric hindrance around the carbonyl centers of the ester groups. This steric bulk makes it more difficult for the hydroxide ion to attack the carbonyl carbon, thus slowing down the rate of hydrolysis compared to less substituted malonic esters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Saponification (Low Yield of Dimethylmalonic Acid) | 1. Insufficient reaction time or temperature. 2. Steric hindrance slowing the reaction. 3. Inadequate amount of base. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC. 2. Consider using a less sterically hindered base if compatible with your overall synthetic scheme. 3. Ensure at least two equivalents of the strong base are used to hydrolyze both ester groups. |
| Formation of an Unexpected Carboxylic Acid (Isobutyric Acid) | 1. The reaction temperature was too high, causing decarboxylation of the dimethylmalonic acid product. | 1. Perform the saponification at the lowest effective temperature to minimize decarboxylation. 2. After the initial hydrolysis, acidify the reaction mixture at a low temperature before any subsequent heating steps. |
| Difficulty Isolating the Dimethylmalonic Acid Product | 1. The product may be partially soluble in the aqueous layer. 2. Emulsion formation during workup. | 1. After acidification, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times. 2. Add a saturated brine solution to the separatory funnel to help break up emulsions. |
Experimental Protocol: Saponification of this compound
This protocol provides a general method for the hydrolysis of this compound to dimethylmalonic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol (or methanol).
-
Addition of Base: Prepare a solution of sodium hydroxide (2.2 equivalents) in water and add it to the flask.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC by taking small aliquots, acidifying them, and spotting against the starting material.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the alcohol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 1-2.
-
Extraction: Transfer the acidified solution to a separatory funnel and extract the dimethylmalonic acid with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude dimethylmalonic acid.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system if necessary.
Visualizing the Reaction Pathways
.dot
Caption: Saponification pathway of this compound.
.dot
Caption: Decarboxylation side reaction of dimethylmalonic acid.
.dot
Caption: Troubleshooting workflow for saponification.
Technical Support Center: Improving the Selectivity of Diethyl Dimethylmalonate Modifications
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to assist researchers, scientists, and drug development professionals in optimizing the selectivity of diethyl dimethylmalonate modifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving selective mono-alkylation of this compound?
A1: The primary challenge is preventing di-alkylation. The mono-alkylated product still possesses an acidic proton, making it susceptible to a second alkylation reaction. Key factors to control are the stoichiometry of reactants, the choice of base and solvent, and the reaction temperature.[1]
Q2: How can I favor mono-alkylation over di-alkylation?
A2: To favor mono-alkylation, use a slight excess of this compound relative to the base and the alkylating agent. This ensures that the enolate of the starting material is more likely to react. Slow, dropwise addition of the alkylating agent to the enolate solution at a controlled temperature is also crucial to keep its instantaneous concentration low, thereby reducing the chance of a second alkylation event.[1]
Q3: What are the typical side reactions observed during the alkylation of this compound?
A3: Besides di-alkylation, common side reactions include:
-
E2 elimination of the alkyl halide, especially with secondary or tertiary halides, leading to the formation of alkenes.
-
Hydrolysis of the ester groups if water is present in the reaction mixture or during workup.
-
Transesterification if the alkoxide base used does not match the ester's alcohol (e.g., using sodium methoxide with diethyl malonate).
Q4: How can I minimize the E2 elimination side reaction?
A4: Whenever possible, use primary alkyl halides as they are less prone to elimination. Lowering the reaction temperature can also favor the desired SN2 substitution over E2 elimination. The choice of a less sterically hindered base can also be beneficial.
Q5: What is the best method for purifying the mono-alkylated product from the di-alkylated byproduct and starting material?
A5: The boiling points of the mono- and di-alkylated products can be very close, making simple distillation challenging.[1] Vacuum distillation or column chromatography are often necessary for effective separation.[1]
Troubleshooting Guides
Alkylation Reactions
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Inactive base (e.g., decomposed sodium ethoxide).2. Insufficient amount of base.3. Alkylating agent is not reactive enough (e.g., secondary or bulky halides).4. Presence of moisture deactivating the base. | 1. Use freshly prepared or properly stored base.2. Ensure at least one full equivalent of a suitable base is used.3. Consider a more reactive alkylating agent (primary halides are preferred).4. Use anhydrous solvents and properly dried glassware under an inert atmosphere. |
| High proportion of di-alkylated product | 1. Stoichiometry favors di-alkylation (excess base or alkylating agent).2. Rapid addition of the alkylating agent.3. The mono-alkylated product is more nucleophilic. | 1. Use a slight excess of diethyl malonate (~1.05 equivalents).2. Add the alkylating agent slowly and dropwise at a controlled temperature.3. Consider using a masking group for the second acidic hydrogen for highly selective mono-alkylation.[1] |
| Significant amount of alkene byproduct | Competing E2 elimination reaction, especially with secondary or tertiary alkyl halides. | 1. Use a primary alkyl halide if possible.2. Lower the reaction temperature.3. Use a less sterically hindered base. |
| Presence of hydrolyzed product (carboxylic acid) | Water present in the reaction or during workup. | 1. Ensure all reagents and solvents are anhydrous.2. Conduct the reaction under an inert atmosphere.3. Minimize contact with aqueous acid or base during workup, especially at elevated temperatures. |
| Mixture of esters (transesterification) | The alkoxide base does not match the ester's alcohol (e.g., using sodium methoxide for diethyl malonate). | Always use an alkoxide base that corresponds to the ester group (e.g., sodium ethoxide for diethyl malonate).[1] |
| Difficulty in product separation | Close boiling points of mono- and di-alkylated products.[1] | 1. Optimize reaction conditions to maximize the yield of the desired product.2. Utilize vacuum distillation or column chromatography for purification.[1] |
Data Presentation
Table 1: Controlling Alkylation of Diethyl Malonate
| Parameter | Conditions for Mono-alkylation | Conditions for Di-alkylation |
| Stoichiometry (Base:Malonate) | ~1:1 or slight excess of malonate[1] | >2:1 (stepwise addition)[1] |
| Base | Sodium Ethoxide (NaOEt)[1] | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH) |
| Solvent | Ethanol, THF, DMF[1] | Ethanol, THF, DMF |
| Temperature | Room temperature for deprotonation, then gentle heating after adding alkylating agent.[1] | Stepwise heating after each alkylation step.[1] |
| Alkylating Agent | 1 equivalent of R-X | 1 equivalent of R-X, followed by 1 equivalent of R'-X |
Table 2: C-Arylation of Diethyl Malonate with Aryl Halides
| Aryl Halide | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | Cs₂CO₃ | CuI/2-phenylphenol | Dioxane | 100 | 24 | 85 |
| 4-Iodotoluene | Cs₂CO₃ | CuI/2-phenylphenol | Dioxane | 100 | 24 | 90 |
| 1-Iodo-4-methoxybenzene | Cs₂CO₃ | CuI/2-phenylphenol | Dioxane | 100 | 24 | 92 |
| 1-Bromo-4-nitrobenzene | Cs₂CO₃ | CuI/2-phenylphenol | Dioxane | 100 | 24 | 75 |
| Data is representative of typical copper-catalyzed arylation reactions. |
Experimental Protocols
Protocol 1: Selective Mono-alkylation of this compound
Objective: To synthesize a mono-alkylated this compound with high selectivity.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium metal
-
Alkyl halide (primary)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol with stirring.
-
Enolate Formation: After all the sodium has reacted, cool the solution to room temperature. Add this compound (1.05 equivalents) dropwise to the sodium ethoxide solution with continuous stirring. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add ice-cold water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Knoevenagel Condensation of this compound with an Aldehyde
Objective: To synthesize an alkylidene or arylidene derivative of this compound.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Piperidine
-
Acetic acid
-
Toluene
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equivalent), the aldehyde (1.0 equivalent), and toluene.
-
Catalysis: Add a catalytic amount of piperidine and acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue heating until no more water is collected, indicating the completion of the reaction. Monitor the progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and wash with water, 1 M HCl, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Characterization of impurities in diethyl dimethylmalonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of diethyl dimethylmalonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a significant amount of mono-methylated diethyl malonate alongside the desired this compound. How can I minimize this impurity?
A1: The formation of the mono-alkylated product is a common side reaction.[1] This occurs because the mono-methylated diethyl malonate still has an acidic proton that can be deprotonated by the base, creating a new enolate that can react with the methylating agent.
Troubleshooting Steps:
-
Control Stoichiometry: Ensure a precise molar ratio of diethyl malonate to the methylating agent. A slight excess of the methylating agent may be necessary, but a large excess can lead to other side reactions.
-
Slow Addition: Add the methylating agent to the reaction mixture slowly and at a controlled temperature. This allows the methylating agent to react with the diethyl malonate enolate before it can react with the enolate of the mono-methylated product.[1]
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction outcome. Using a strong base like sodium ethoxide in ethanol is common. Ensure the base is fully dissolved and the enolate is pre-formed before adding the alkylating agent.
-
Purification: If the mono-methylated product is still formed, careful fractional distillation under reduced pressure or column chromatography can be used for separation.[2]
Q2: I've observed a low yield of my desired product and have identified byproducts that appear to be elimination products from my methylating agent. What causes this and how can I prevent it?
A2: This is likely due to a competing E2 elimination reaction of your alkyl halide. The basic conditions used for the deprotonation of diethyl malonate can also promote the elimination of HX from the alkyl halide.[1]
Troubleshooting Steps:
-
Alkyl Halide Choice: Use methyl halides that are less prone to elimination reactions, such as methyl iodide or methyl bromide.[1]
-
Temperature Control: Maintain a controlled reaction temperature. Lowering the temperature can favor the desired SN2 reaction over the E2 elimination.
-
Base Selection: Using a less sterically hindered base can sometimes reduce the rate of elimination.
Q3: My final product is contaminated with a carboxylic acid impurity. What is the likely source and how can I avoid it?
A3: The presence of a carboxylic acid impurity, such as malonic acid or its monoester, is likely due to hydrolysis of the ester groups. This can happen if there is water present in the reaction mixture or during the workup process under acidic or basic conditions.[1]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
-
Careful Workup: During the workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases, which can catalyze ester hydrolysis.
Q4: I am observing a transesterification product in my reaction mixture. Why is this happening?
A4: Transesterification can occur if the alcohol of the alkoxide base does not match the alcohol of the ester. For example, using sodium methoxide with diethyl malonate can lead to the formation of dimethyl malonate or ethyl methyl malonate.[1]
Troubleshooting Steps:
-
Matching Alkoxide Base: Always use an alkoxide base that corresponds to the ester's alcohol. For the synthesis of this compound from diethyl malonate, sodium ethoxide (NaOEt) in ethanol is the appropriate choice.[3]
Impurity Characterization
A summary of potential impurities and their typical analytical characteristics is provided below.
| Impurity Name | Chemical Structure | Molar Mass ( g/mol ) | Typical Analytical Method | Key Diagnostic Signals |
| Diethyl Malonate (Starting Material) | CH₂(COOEt)₂ | 160.17 | GC-MS, ¹H NMR | GC: Shorter retention time than product. ¹H NMR: Singlet at ~3.4 ppm (CH₂). |
| Diethyl Monomethylmalonate | CH₃CH(COOEt)₂ | 174.19 | GC-MS, ¹H NMR | GC: Intermediate retention time. ¹H NMR: Quartet at ~3.5 ppm (CH), Doublet for CH₃. |
| Malonic Acid | CH₂(COOH)₂ | 104.06 | HPLC, LC-MS | Broad singlet in ¹H NMR for COOH protons. |
| Transesterification Products (e.g., Ethyl Methyl Dimethylmalonate) | C(CH₃)₂(COOEt)(COOMe) | 174.19 | GC-MS, ¹H NMR | Presence of both ethoxy and methoxy signals in ¹H and ¹³C NMR. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
This protocol outlines the steps for verifying the purity of synthesized this compound and identifying potential impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
GC-MS Analysis:
-
Instrument: Agilent GC-MS system or equivalent.
-
Column: HP-5ms (or equivalent non-polar capillary column).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of 40-400 m/z.[4]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage.
-
Identify impurity peaks by comparing their mass spectra with a known compound library (e.g., NIST). Pay close attention to masses corresponding to potential impurities listed in the table above.
-
Visual Diagrams
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common impurities in this compound synthesis.
References
Anhydrous conditions for successful diethyl malonate alkylation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring successful diethyl malonate alkylation, with a focus on maintaining the requisite anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the alkylation of diethyl malonate?
A1: Anhydrous (water-free) conditions are essential because the base used in the reaction, typically sodium ethoxide (NaOEt), readily reacts with water.[1] This reaction consumes the base, preventing it from deprotonating the diethyl malonate to form the necessary enolate nucleophile.[2] The presence of moisture can lead to significantly lower yields or complete failure of the reaction.[3]
Q2: What is the role of sodium ethoxide in this reaction?
A2: Sodium ethoxide is a strong base that deprotonates the α-carbon of diethyl malonate. This α-carbon is acidic because it is flanked by two electron-withdrawing carbonyl groups.[2][4] The removal of a proton creates a resonance-stabilized enolate ion, which is a potent nucleophile that attacks the alkyl halide in an SN2 reaction to form a new carbon-carbon bond.[2][5]
Q3: Can I use a different base, such as sodium hydroxide or a different alkoxide?
A3: Sodium hydroxide is generally not used because it can hydrolyze the ester groups of the diethyl malonate. Using an alkoxide base with an alkyl group different from the ester (e.g., sodium methoxide with diethyl malonate) can lead to transesterification, resulting in a mixture of ester products.[6][7] Therefore, it is crucial to match the alkoxide base to the ester.[6] For diethyl malonate, sodium ethoxide is the base of choice.[8] In some cases, for complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) can be used.[8]
Q4: My reaction is yielding a significant amount of a dialkylated product. How can I favor mono-alkylation?
A4: The formation of a dialkylated product is a common side reaction because the mono-alkylated product still has one acidic proton.[9] To favor mono-alkylation, you should use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent.[9] A slight excess of diethyl malonate can also help.[8][9] Additionally, adding the alkylating agent slowly to the reaction mixture can favor the reaction with the diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[9]
Q5: The yield of my desired product is low, and I've isolated an alkene derived from my alkyl halide. What is the cause?
A5: The formation of an alkene from the alkyl halide is indicative of an E2 elimination side reaction.[10] This can be promoted by using a sterically hindered alkyl halide or a base that is too strong or bulky. To minimize this, use primary or secondary alkyl halides whenever possible.[4] Tertiary alkyl halides are not suitable for this reaction as they primarily yield elimination products.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Presence of moisture in reagents or glassware. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly dried solvents and ensure reagents are anhydrous.[9] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Inactive sodium ethoxide base due to moisture exposure. | Prepare sodium ethoxide fresh by reacting sodium metal with absolute ethanol just before the reaction.[2][11] Store any commercial sodium ethoxide under strictly anhydrous conditions. | |
| Formation of dialkylated product | Incorrect stoichiometry. | Use a 1:1 molar ratio of diethyl malonate to the alkylating agent, or a slight excess of diethyl malonate.[8][9] |
| Reaction temperature is too high. | Maintain the reaction at a controlled temperature. Typically, deprotonation is done at room temperature, followed by gentle heating after the addition of the alkylating agent.[8] | |
| Presence of unreacted starting material | Insufficient base. | Ensure one full equivalent of active base is used to deprotonate the diethyl malonate. |
| Alkylating agent is not reactive enough. | Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride). Some reactions may require gentle heating to proceed at a reasonable rate.[8] | |
| Difficulty in separating mono- and di-alkylated products | Products have very similar boiling points. | Optimize reaction conditions to maximize the yield of the desired product.[8] If distillation is ineffective, consider using column chromatography for purification.[8] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Ethanol
For many applications, commercially available absolute ethanol can be used. However, for reactions highly sensitive to moisture, further drying is recommended.
Method:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add magnesium turnings (5 g) and a crystal of iodine to 50-100 mL of absolute ethanol.
-
Gently heat the mixture to initiate the reaction. Once the reaction starts, it will proceed on its own.
-
After the magnesium has reacted to form magnesium ethoxide, add the remaining bulk of the absolute ethanol (up to 1 L).
-
Reflux the mixture for 2-3 hours.
-
Distill the anhydrous ethanol directly into the reaction flask or a flame-dried storage vessel containing molecular sieves (3Å or 4Å).
Protocol 2: Mono-alkylation of Diethyl Malonate
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Alkyl halide (e.g., n-butyl bromide)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, carefully add small, clean pieces of sodium metal (1.0 eq) to absolute ethanol. Allow the sodium to react completely to form a clear solution of sodium ethoxide.[2]
-
Enolate Formation: Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution with continuous stirring.[2]
-
Alkylation: After the addition of diethyl malonate is complete, add the alkyl halide (1.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.[2]
-
Reaction Completion: After the addition of the alkyl halide, heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitor by TLC).[2]
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.[8][9]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[8][9]
Visualizations
Caption: General mechanism for diethyl malonate alkylation.
Caption: Troubleshooting workflow for failed alkylation.
References
- 1. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 5. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Diethyl Dimethylmalonate and Dimethyl Malonate in Organic Synthesis
In the landscape of organic synthesis, malonic esters are indispensable building blocks, primarily utilized for the synthesis of carboxylic acids and as key intermediates in various condensation reactions. Among the plethora of available malonates, dimethyl malonate and diethyl dimethylmalonate are two prominent reagents. While structurally similar, a key difference at the α-carbon dictates their reactivity and ultimate application in synthesis. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate reagent for their synthetic strategy.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental difference between dimethyl malonate and this compound lies in the substitution at the α-carbon. Dimethyl malonate possesses two acidic methylene protons, whereas this compound has these protons replaced by two methyl groups. This structural variance significantly impacts their physical properties and, more importantly, their chemical reactivity.
| Property | Dimethyl Malonate | This compound |
| CAS Number | 108-59-8[1][2] | 1619-62-1[3][4] |
| Molecular Formula | C₅H₈O₄[1][5] | C₉H₁₆O₄[3][4] |
| Molar Mass | 132.11 g/mol [1][5] | 188.22 g/mol [3][4] |
| Appearance | Colorless liquid[1] | Clear, colorless liquid[3][4] |
| Boiling Point | 180-181 °C[1][2] | 192-197 °C[3][4] |
| Melting Point | -62 °C[1][2] | -30.4 °C[4] |
| Density | 1.156 g/mL at 25 °C[2][5] | 0.991 g/mL at 25 °C[4] |
| α-Protons | 2 (Acidic, pKa ≈ 13)[6] | 0 |
Reactivity and Performance in Key Synthetic Transformations
The presence or absence of acidic α-protons is the single most important factor governing the utility of these two reagents in common organic reactions.
Alkylation (Malonic Ester Synthesis)
The malonic ester synthesis is a classic method for preparing substituted acetic acids.[6] The reaction hinges on the deprotonation of the α-carbon to form a stabilized enolate, which then acts as a nucleophile.
-
Dimethyl Malonate : Excels in this synthesis. Its two acidic protons can be sequentially removed by a base (like sodium ethoxide), allowing for either mono- or di-alkylation with alkyl halides.[7][8] This versatility makes it a cornerstone reagent for creating a wide array of α-substituted and α,α-disubstituted carboxylic acids after subsequent hydrolysis and decarboxylation.[9]
-
This compound : Lacks α-protons and therefore cannot be deprotonated to form an enolate. Consequently, it cannot be used in the traditional malonic ester synthesis as the nucleophile for alkylation. Its utility lies in being a pre-alkylated building block, where the gem-dimethyl group is a desired structural motif in the final product.
Knoevenagel Condensation
This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[10][11]
-
Dimethyl Malonate : As an active methylene compound, it readily participates in Knoevenagel condensations to form α,β-unsaturated esters (e.g., dimethyl benzylidenemalonate when reacted with benzaldehyde).[10] These products are valuable intermediates for pharmaceuticals and fragrances.[10]
-
This compound : Is not an active methylene compound and cannot participate in the Knoevenagel condensation.
Decarboxylation
The final step in the malonic ester synthesis involves the hydrolysis of the diester to a dicarboxylic acid, followed by heating to induce decarboxylation (loss of CO₂).[12]
-
Alkylated Dimethyl Malonate : Following successful alkylation and hydrolysis, the resulting substituted malonic acid readily decarboxylates upon heating to yield the final carboxylic acid product.[9][12]
-
This compound : While it cannot be alkylated, it can be hydrolyzed to form dimethylmalonic acid. This gem-disubstituted malonic acid can also be decarboxylated, typically under harsher thermal conditions, to yield isobutyric acid.[13] However, its primary value is not as a precursor for simple carboxylic acids but as a way to introduce a quaternary carbon center.
Performance and Application Summary
The distinct reactivity profiles of these two compounds are summarized below.
| Reaction / Application | Dimethyl Malonate | This compound |
| Malonic Ester Synthesis (Alkylation) | Yes (Mono- and Di-alkylation possible)[8] | No (No α-protons for deprotonation) |
| Knoevenagel Condensation | Yes[10] | No |
| Primary Synthetic Role | Versatile precursor for α-substituted and α,α-disubstituted acetic acids.[6] | Pre-functionalized building block to introduce a C(CH₃)₂ group.[3] |
Experimental Protocols
Detailed methodologies for key reactions are provided below.
Protocol 1: Mono-alkylation of Dimethyl Malonate
This protocol is a representative procedure for the synthesis of mono-alkylated malonic esters.
Materials:
-
Sodium metal
-
Anhydrous Methanol
-
Dimethyl Malonate[6]
-
Alkyl Halide (e.g., 1-bromobutane)[6]
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried three-necked round-bottom flask fitted with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., argon).[6]
-
Enolate Formation: To the freshly prepared sodium methoxide solution, add dimethyl malonate (1.05 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.[6]
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to a gentle reflux for 2-4 hours, monitoring the reaction by TLC.[6][7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Separate the organic layer and extract the aqueous layer twice with diethyl ether.[6]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield the mono-alkylated dimethyl malonate.[6]
Protocol 2: Knoevenagel Condensation of Dimethyl Malonate with an Aldehyde
This protocol describes a typical Knoevenagel condensation.
Materials:
-
Dimethyl Malonate
-
Aldehyde (e.g., Benzaldehyde)[10]
-
Piperidine (catalyst)[10]
-
Solvent (e.g., DMSO, Ethanol)
-
Heptane or Hexane for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and dimethyl malonate (1.2 eq) in a suitable solvent like DMSO.[14]
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC until the aldehyde is consumed.[14]
-
Work-up: Once the reaction is complete, add water to the mixture and extract the product with a non-polar solvent like heptane or hexane.[14]
-
Purification: Wash the combined organic layers with saturated sodium chloride solution and dry over anhydrous magnesium sulfate. Evaporate the solvent to obtain the crude product. The product can be further purified by recrystallization or column chromatography.[14]
Protocol 3: Hydrolysis and Decarboxylation of an Alkylated Malonic Ester
This is the final step to obtain the carboxylic acid from the alkylated malonic ester.
Materials:
-
Alkylated Dimethyl Malonate (from Protocol 1)
-
Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄)[15]
-
Water
-
Hydrochloric Acid (HCl) for acidification
Procedure:
-
Hydrolysis (Saponification): Place the alkylated dimethyl malonate in a round-bottom flask. Add an aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux until the ester is fully hydrolyzed (TLC can be used to monitor the disappearance of the starting material).[6]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. This will precipitate the substituted malonic acid.
-
Decarboxylation: Gently heat the acidified mixture. As the temperature rises (often to 100 °C or higher), vigorous evolution of CO₂ will be observed. Continue heating until gas evolution ceases.[12][16]
-
Isolation: Cool the reaction mixture and extract the final carboxylic acid product with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product, which can then be purified by distillation or recrystallization.
Mandatory Visualizations
Logical Workflow: Comparing Reactivity
Caption: Reactivity comparison of the two malonic esters.
Experimental Workflow: Malonic Ester Synthesis
Caption: Workflow for the malonic ester synthesis.
Mechanism: Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel condensation.
Conclusion
The choice between dimethyl malonate and this compound is dictated entirely by the synthetic goal.
-
Dimethyl Malonate is the reagent of choice for syntheses requiring the formation of new carbon-carbon bonds at the α-position. Its role as a versatile nucleophile precursor in malonic ester synthesis and Knoevenagel condensations makes it a staple in constructing a wide variety of molecular frameworks.[1][17]
-
This compound serves a more specialized role. It is employed when the synthetic target requires a quaternary carbon atom bearing two methyl groups and two carboxyl-derived functionalities. It acts as a pre-functionalized, sterically hindered building block rather than a reactive intermediate for further alkylation.[3]
For researchers in drug development and organic synthesis, understanding this fundamental difference in reactivity is crucial for efficient and effective molecular design and execution.
References
- 1. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 2. sfdchem.com [sfdchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. talentchemicals.com [talentchemicals.com]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 17. nbinno.com [nbinno.com]
A Comparative Analysis of the Reactivity of Diethyl Malonate and Diethyl Dimethylmalonate
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of common laboratory reagents is paramount for efficient and successful synthesis. This guide provides a detailed comparison of the chemical reactivity of diethyl malonate and its methylated analogue, diethyl dimethylmalonate, supported by experimental data and protocols.
The seemingly subtle structural difference between diethyl malonate and this compound—the presence or absence of two acidic protons on the central carbon—dramatically alters their chemical behavior. This guide will illuminate these differences, providing a clear framework for their application in organic synthesis.
At a Glance: Key Differences in Reactivity
| Feature | Diethyl Malonate | This compound |
| Alpha-Hydrogens | Present (2) | Absent |
| Acidity (pKa) | ~13 | Not applicable |
| Enolate Formation | Readily forms a stabilized enolate | Does not form an enolate at the central carbon |
| Typical Reactivity | Alkylation, acylation, condensation reactions | Generally unreactive at the central carbon |
Chemical Structures
A foundational understanding of the structures of these two compounds is crucial to comprehending their reactivity.
-
Diethyl Malonate: The structure of diethyl malonate features a central methylene group (-CH2-) flanked by two electron-withdrawing ester groups. This configuration is key to its reactivity.
-
This compound: In this compound, the two hydrogens of the central methylene group are replaced by two methyl groups. This substitution is the primary reason for its dramatically different chemical properties.
The Decisive Role of Alpha-Hydrogens
The presence of acidic alpha-hydrogens in diethyl malonate is the cornerstone of its synthetic utility. The electron-withdrawing nature of the two adjacent ester groups significantly increases the acidity of the protons on the central carbon, making them susceptible to deprotonation by a suitable base.
This deprotonation results in the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.
Caption: Deprotonation of diethyl malonate to form a stabilized enolate.
In stark contrast, this compound lacks these acidic alpha-hydrogens. The central carbon is fully substituted with two methyl groups and two ester functionalities. Consequently, it cannot be deprotonated at this position and cannot form an analogous enolate. This fundamental difference renders it inert in reactions that rely on the formation of a malonic ester enolate.
Comparative Reactivity in Key Organic Reactions
The divergent reactivity of these two compounds is most evident in common synthetic transformations.
Alkylation Reactions
Diethyl Malonate: The malonic ester synthesis is a classic example of the utility of diethyl malonate. It is readily deprotonated by a base, such as sodium ethoxide, to form the enolate, which then acts as a nucleophile to attack an alkyl halide. This process can be repeated to introduce a second alkyl group.
This compound: this compound is unreactive in typical alkylation reactions at the central carbon due to the absence of abstractable protons.
A Comparative Guide to Gem-Dimethyl Installation: Alternatives to Diethyl Dimethylmalonate
For Researchers, Scientists, and Drug Development Professionals
The gem-dimethyl group is a ubiquitous and valuable structural motif in medicinal chemistry and natural product synthesis. Its incorporation into a molecule can significantly impact pharmacological properties by increasing metabolic stability, modulating lipophilicity, and influencing conformational preference through the Thorpe-Ingold effect.[1][2] The classical approach for installing a gem-dimethyl group often involves the use of diethyl dimethylmalonate, a versatile and reliable reagent. However, the pursuit of alternative synthetic strategies is driven by the need for milder reaction conditions, improved functional group tolerance, and access to diverse molecular architectures. This guide provides an objective comparison of prominent alternatives to this compound for the installation of a gem-dimethyl group, supported by experimental data and detailed protocols.
Executive Summary
This guide explores three primary alternatives to the this compound-based synthesis for installing a gem-dimethyl moiety:
-
Direct Geminal Dimethylation of Ketones: Utilizing organometallic reagents to directly convert a carbonyl group into a gem-dimethyl group.
-
Iterative α-Alkylation of Esters: A sequential methylation of an ester to introduce two methyl groups on the α-carbon.
-
Iterative α-Alkylation of Nitriles: A similar sequential methylation strategy applied to nitriles, which can be subsequently converted to other functional groups.
The following sections will delve into the reaction mechanisms, experimental protocols, and performance data associated with each of these alternatives, providing a comprehensive resource for selecting the optimal reagent for a given synthetic challenge.
Performance Comparison of Gem-Dimethyl Installation Methods
The choice of method for installing a gem-dimethyl group significantly impacts reaction conditions, yields, and substrate scope. The following table summarizes quantitative data from various experimental sources to facilitate a comparison of these methods. It is important to note that reaction conditions and substrates may vary between studies, and thus the data should be considered representative rather than a direct one-to-one comparison under identical conditions.
| Method | Reagents | Substrate Example | Product | Yield (%) | Key Advantages | Limitations |
| This compound Synthesis | This compound, NaOEt, Alkyl Halide | Benzyl bromide | Diethyl benzyl(dimethyl)malonate | ~80-95 | Well-established, reliable, high yields, readily available starting materials. | Requires subsequent hydrolysis and decarboxylation, potentially harsh conditions. |
| Direct Dimethylation of Ketones | Dimethyltitanium dichloride (Me₂TiCl₂) | 4-Phenyl-2-butanone | 2,2-Dimethyl-4-phenylbutane | 85 | Direct conversion of a ketone, mild conditions.[3] | Requires preparation of the organotitanium reagent, limited commercial availability. |
| Iterative α-Alkylation of Esters | LDA, Methyl iodide | Ethyl phenylacetate | Ethyl 2,2-dimethyl-2-phenylacetate | ~70-90 | Good for substrates sensitive to harsh hydrolysis/decarboxylation, uses common reagents. | Requires cryogenic temperatures, strong base, and careful stoichiometric control to avoid side reactions. |
| Iterative α-Alkylation of Nitriles | NaNH₂, Methyl iodide | Phenylacetonitrile | 2,2-Dimethyl-2-phenylacetonitrile | ~80-95 | High yields, nitrile group can be further transformed. | Requires strong base, potential for over-alkylation or side reactions. |
Experimental Protocols
Direct Geminal Dimethylation of Ketones with Dimethyltitanium Dichloride
This method, developed by Reetz and coworkers, allows for the direct conversion of a ketone to a gem-dimethyl group under mild conditions.[3]
Experimental Workflow:
Caption: Direct Dimethylation of Ketones.
Protocol:
To a solution of the ketone (1.0 equiv) in dichloromethane at -78 °C is added a solution of dimethyltitanium dichloride (2.2 equiv) in dichloromethane. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The mixture is filtered through Celite, and the organic layer is separated, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Iterative α-Alkylation of Esters
This method involves the sequential deprotonation and methylation of an ester at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA).
Reaction Pathway:
Caption: Iterative α-Alkylation of Esters.
Protocol:
A solution of the ester (1.0 equiv) in anhydrous THF is added dropwise to a solution of LDA (1.1 equiv) in THF at -78 °C. The mixture is stirred for 30 minutes, and then methyl iodide (1.1 equiv) is added. The reaction is stirred for 1 hour at -78 °C. A second portion of LDA (1.1 equiv) is then added, followed by another portion of methyl iodide (1.1 equiv) after 30 minutes. The reaction is allowed to warm to room temperature and quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is purified by distillation or chromatography.
Iterative α-Alkylation of Nitriles
Similar to esters, nitriles can be sequentially alkylated at the α-position using a strong base.
Logical Relationship:
Caption: α-Alkylation of Nitriles.
Protocol:
To a suspension of sodium amide (2.2 equiv) in liquid ammonia at -78 °C is added a solution of the nitrile (1.0 equiv) in anhydrous diethyl ether. The mixture is stirred for 1 hour, and then methyl iodide (2.2 equiv) is added dropwise. The reaction is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature as the ammonia evaporates. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by distillation or chromatography.
Conclusion
While this compound remains a cornerstone for the synthesis of gem-dimethyl containing compounds, several viable alternatives offer distinct advantages in terms of reaction conditions and substrate compatibility. The direct dimethylation of ketones using organotitanium reagents provides a concise route, whereas iterative α-alkylation of esters and nitriles offers flexibility and avoids the final decarboxylation step inherent to the malonate synthesis. The choice of the most suitable method will ultimately depend on the specific target molecule, the available starting materials, and the desired functional group tolerance. Researchers are encouraged to consider these alternatives to optimize their synthetic strategies for the efficient installation of the valuable gem-dimethyl motif.
References
- 1. Hydroxy lactones with the gem-dimethylcyclohexane system – Synthesis and antimicrobial activity - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]
- 3. Direct geminal dimethylation of ketones using dimethyltitanium dichloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Diethyl Dimethylmalonate: A Superior Alternative for Gem-Dimethyl Constructs in Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of quaternary carbon centers is a frequent synthetic challenge. When a gem-dimethyl motif is required, the traditional approach of sequential alkylation of a malonic ester can be fraught with difficulties, including incomplete reactions and challenging separations. Diethyl dimethylmalonate emerges as a strategically advantageous starting material, circumventing these issues by providing the desired dimethylated core in a single, ready-to-use molecule. This guide provides an objective comparison of synthetic routes using this compound versus the sequential methylation of diethyl malonate, supported by comparative data and detailed experimental protocols.
Performance Comparison: this compound vs. Sequential Dialkylation
The primary advantage of using this compound is the simplification of the synthetic workflow, leading to a more efficient and reliable process. This is particularly evident when synthesizing compounds requiring a dimethyl-substituted acetic acid moiety. The following table compares the two synthetic routes to obtain dimethylmalonic acid.
| Parameter | Route A: Sequential Dialkylation of Diethyl Malonate | Route B: Direct Hydrolysis of this compound | Advantage of this compound |
| Starting Material | Diethyl Malonate | This compound | N/A |
| Number of Synthetic Steps | 3 (Alkylation 1, Alkylation 2, Hydrolysis) | 1 (Hydrolysis) | Fewer steps, leading to reduced time and resources. |
| Potential for Side Reactions | High (Formation of mono-methylated byproduct, unreacted starting material)[1] | Low | Eliminates the risk of incomplete alkylation and product mixtures. |
| Purification Challenges | High (Separation of di-, mono-, and un-alkylated esters can be difficult due to similar boiling points)[1][2] | Low | Simplified purification of the final product. |
| Overall Yield (Estimated) | ~60-70% | >90% | Higher overall yield due to fewer steps and reduced side reactions. |
| Process Robustness | Moderate (Requires careful control of stoichiometry and reaction conditions to favor dialkylation)[1] | High | More reliable and scalable process. |
Experimental Protocols
Route A: Synthesis of Dimethylmalonic Acid via Sequential Alkylation of Diethyl Malonate
This route involves two sequential methylation steps followed by hydrolysis.
Step 1 & 2: Dialkylation of Diethyl Malonate
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
Methyl iodide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Procedure: [3]
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1 equivalent) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
Slowly add methyl iodide (1 equivalent) through the dropping funnel. The reaction may become exothermic.
-
Once the initial reaction subsides, heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
For the second alkylation, prepare a fresh solution of sodium ethoxide (1 equivalent) in a separate flask.
-
Cool the reaction mixture from the first step and add it to the second batch of sodium ethoxide.
-
Slowly add a second equivalent of methyl iodide and reflux the mixture overnight.
-
After cooling, remove the ethanol by rotary evaporation.
-
Add water to the residue and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound. Purification can be attempted by vacuum distillation, though separation from any mono-methylated byproduct may be challenging.[2]
Step 3: Hydrolysis of this compound
Materials:
-
Crude this compound
-
Sulfuric acid
-
Water
Procedure: [4]
-
In a round-bottom flask, combine the crude this compound, water, and a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux. To drive the reaction to completion, the ethanol byproduct can be removed by distillation.
-
Continue heating until the hydrolysis is complete (typically several hours).
-
Cool the reaction mixture to induce crystallization of the dimethylmalonic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Route B: Synthesis of Dimethylmalonic Acid via Direct Hydrolysis of this compound
This route involves a single hydrolysis step.
Materials:
-
This compound
-
Sulfuric acid
-
Water
Procedure: [4]
-
In a round-bottom flask, combine this compound (1 equivalent), water, and a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux, removing the ethanol byproduct by distillation to drive the reaction.
-
Continue heating for several hours until the hydrolysis is complete.
-
Upon cooling, dimethylmalonic acid will crystallize from the solution.
-
Isolate the crystalline product by filtration, wash with a small amount of cold water, and dry under vacuum.
Visualizing the Synthetic Advantage
The following diagrams illustrate the streamlined workflow and the chemical transformation when using this compound.
References
The Decisive Role of the Leaving Group in Malonic Ester Alkylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a fundamental aspect of organic synthesis. The malonic ester synthesis stands as a robust and versatile method for the preparation of substituted carboxylic acids, pivoting on the crucial SN2 alkylation of a malonic ester enolate. The selection of the leaving group on the alkylating agent is a critical determinant of reaction efficiency, profoundly influencing both the rate of reaction and the overall yield. This guide presents an objective comparison of common leaving groups in the alkylation of substituted malonic esters, substantiated by experimental data and detailed methodologies.
The nucleophilic substitution at the core of the malonic ester synthesis is a bimolecular (SN2) process.[1] Consequently, the reaction rate is contingent upon the concentrations of both the malonic ester enolate and the alkylating agent.[1] A paramount factor for a successful reaction is the proficiency of the leaving group. An optimal leaving group is characterized as a weak base that is stable in its anionic form after detaching from the alkyl group, which serves to stabilize the transition state and lower the activation energy of the reaction.[1]
Quantitative Comparison of Leaving Group Performance
The efficacy of various leaving groups in the alkylation of diethyl malonate can be quantitatively evaluated by comparing reaction rates and yields under standardized conditions. The following table aggregates data to illustrate the relative reactivity of common leaving groups. It is important to note that while general trends are consistent, absolute values can vary with specific reaction conditions.
| Leaving Group | Substrate Example | Relative Rate Constant (k_rel) | Typical Yield (%) | pKa of Conjugate Acid (approx.) |
| Iodide (I⁻) | Ethyl Iodide | ~2 | >90 | -10 |
| Bromide (Br⁻) | Ethyl Bromide | 1 (Reference) | 85-95[2] | -9 |
| Tosylate (OTs⁻) | Ethyl Tosylate | ~0.4 | 80-90 | -2.8 |
| Mesylate (OMs⁻) | Ethyl Mesylate | ~0.4 | 80-90 | -1.9 |
| Chloride (Cl⁻) | Ethyl Chloride | ~0.007 | 70-80 | -7 |
| Fluoride (F⁻) | Ethyl Fluoride | ~10⁻⁵ | <10 | 3.2 |
Note: Relative rate constants are approximate and based on the principle of weaker bases being better leaving groups. The rate constant for ethyl bromide is set to 1 for comparison. Yields are typical for the alkylation of diethyl malonate under standard conditions. The pKa values of the conjugate acids are indicative of the leaving group's stability.
As the data indicates, iodide is an exceptional leaving group, facilitating the fastest reaction rates.[1] This is ascribed to the high stability of the iodide anion, which is a very weak base.[1] Bromide is also a highly effective leaving group and is frequently employed due to a favorable balance of reactivity and cost.[1] Sulfonate esters, such as tosylates and mesylates, are also excellent leaving groups due to the resonance stabilization of the resulting anion and are often preferred for their ease of preparation from alcohols.[1] Chlorides are considerably less reactive, and fluorides are generally poor leaving groups for SN2 reactions owing to the strength of the carbon-fluorine bond.[1]
Experimental Protocols
To provide a framework for the comparative analysis of leaving groups, a detailed experimental protocol for the alkylation of diethyl malonate is presented below. This protocol can be adapted for various alkylating agents.
Materials:
-
Diethyl malonate
-
Anhydrous ethanol
-
Sodium metal
-
Alkylating agent (e.g., ethyl bromide, ethyl iodide, ethyl tosylate)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, add clean sodium metal (1.0 equivalent) to anhydrous ethanol. The reaction is exothermic and should be allowed to proceed until all the sodium has dissolved.
-
Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature with stirring. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.
-
Alkylation: Add the alkylating agent (1.0 equivalent) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or column chromatography.
Visualizing Reaction Principles and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key relationships and the experimental process.
Caption: Leaving group reactivity in malonic ester alkylation.
Caption: General workflow for malonic ester alkylation.
References
A Spectroscopic Comparison of Diethyl Dimethylmalonate and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of diethyl dimethylmalonate and its key precursors: malonic acid, ethanol, and dimethyl malonate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a laboratory setting. Experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are summarized for objective comparison.
Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data for this compound and its precursors.
Infrared (IR) Spectroscopy
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| Malonic Acid | 3300-2500 (broad), 1710 (strong), 1300-1200 | O-H (carboxylic acid), C=O (carbonyl), C-O |
| Ethanol | 3500-3200 (broad), 3010-2850, 1075-1050[1][2] | O-H (alcohol)[1][2], C-H (sp³), C-O |
| Dimethyl Malonate | 3000-2850, 1740 (strong), 1250-1150 | C-H (sp³), C=O (ester), C-O |
| This compound | 3000-2850, 1735 (strong), 1250-1150 | C-H (sp³), C=O (ester), C-O |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Typical Chemical Shifts in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Malonic Acid | ~11.5[3], ~3.26[3] | Singlet, Singlet | 2H, 2H | COOH, CH₂ |
| Ethanol | ~3.6[4], ~2.6[4], ~1.2[4] | Quartet, Singlet, Triplet | 2H, 1H, 3H | CH₂, OH, CH₃ |
| Dimethyl Malonate | ~3.7, ~3.4 | Singlet, Singlet | 6H, 2H | OCH₃, CH₂ |
| This compound | ~4.2, ~1.4, ~1.2 | Quartet, Singlet, Triplet | 4H, 6H, 6H | OCH₂, C(CH₃)₂, OCH₂CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Typical Chemical Shifts in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Malonic Acid | ~171, ~41 | C=O, CH₂ |
| Ethanol | ~58, ~18 | CH₂, CH₃ |
| Dimethyl Malonate | ~167, ~52, ~41 | C=O, OCH₃, CH₂ |
| This compound | ~171, ~61, ~49, ~22, ~14 | C=O, OCH₂, C(CH₃)₂, C(CH₃)₂, OCH₂CH₃ |
Mass Spectrometry (MS) - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Malonic Acid | 104[5] | 87, 60, 45, 44 |
| Ethanol | 46[6][7] | 45[7], 31 (base peak)[6], 29[7] |
| Dimethyl Malonate | 132[8] | 101[8][9], 74[9], 59 (base peak)[8][9] |
| This compound | 188[10] | 143[11], 115[11], 88 (base peak)[11], 87[11] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the acquisition of spectroscopic data are provided below.
Synthesis of this compound
This procedure outlines a standard laboratory synthesis of this compound from diethyl malonate, which is synthesized from malonic acid.
Part A: Synthesis of Diethyl Malonate (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malonic acid (1 mole), absolute ethanol (5 moles), and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).[12]
-
Reflux: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether.
-
Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude diethyl malonate by vacuum distillation.
Part B: Synthesis of this compound (Alkylation)
-
Base Preparation: In a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, dissolve sodium metal (2 gram-atoms) in absolute ethanol (1 L) to prepare sodium ethoxide.[13]
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (2 moles) dropwise with stirring.[13]
-
Alkylation: Add methyl iodide or methyl bromide (2.1 moles) dropwise to the stirred solution. An exothermic reaction should occur.[13] Maintain the reaction with gentle heating if necessary.
-
Second Alkylation: Repeat steps 1-3 with another equivalent of sodium ethoxide and methylating agent to achieve dimethylation.
-
Work-up: After the reaction is complete, remove the ethanol by distillation. Dissolve the residue in water and extract with diethyl ether.
-
Purification: Wash the ether layer with water, dry over anhydrous sodium sulfate, and remove the ether. Purify the resulting this compound by vacuum distillation.
Spectroscopic Analysis
1. Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid): For liquid samples like ethanol, dimethyl malonate, and this compound, a thin film is prepared by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr).[8]
-
Sample Preparation (Solid): For solid samples like malonic acid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[11]
-
Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or a pure KBr pellet is taken and subtracted from the sample spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[14]
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is usually 0-220 ppm. The number of scans is adjusted to obtain a good signal-to-noise ratio.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Column: Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).
-
-
Data Analysis: The total ion chromatogram (TIC) will show peaks corresponding to the different components of the sample. The mass spectrum of each peak can then be analyzed to identify the compound by its molecular ion and fragmentation pattern.
Visualized Pathways and Workflows
The following diagrams illustrate the synthetic pathway and the experimental workflow for the spectroscopic comparison.
Caption: Synthetic pathway to this compound.
Caption: Experimental workflow for spectroscopic comparison.
References
- 1. prepchem.com [prepchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Malonic acid(141-82-2) IR Spectrum [chemicalbook.com]
- 6. Diethyl diethylmalonate | Reagent for Organic Synthesis [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 10. This compound | C9H16O4 | CID 15382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. quora.com [quora.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
A Comparative Guide to the Synthetic Validation of Diethyl Dimethylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthetic routes to diethyl dimethylmalonate, a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The performance of three primary synthetic strategies is evaluated, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a key building block in organic synthesis, frequently utilized in the production of barbiturates, hypnotics, and other biologically active compounds. The efficiency and purity of its synthesis are critical for the successful development of these downstream products. This document outlines and compares three prevalent methods for the preparation of this compound:
-
Classical Alkylation using Sodium Ethoxide
-
Alkylation using Potassium Carbonate
-
Phase Transfer Catalysis (PTC) Mediated Alkylation
Each method is evaluated based on reaction yield, time, and overall efficiency, with detailed experimental protocols provided.
Performance Comparison of Synthetic Routes
The selection of a synthetic route for this compound is often a trade-off between reaction efficiency, cost, and ease of execution. The following table summarizes quantitative data for the three primary methods discussed.
| Parameter | Route 1: Sodium Ethoxide | Route 2: Potassium Carbonate | Route 3: Phase Transfer Catalysis |
| Base | Sodium Ethoxide | Potassium Carbonate | Potassium Carbonate |
| Alkylating Agent | Methyl Iodide | Methyl Iodide | Methyl Iodide |
| Solvent | Ethanol | Toluene | Toluene |
| Catalyst | None | Potassium Iodide, 18-crown-6 | Tetrabutylammonium bromide (TBAB) |
| Reaction Temp. | Reflux | 90°C | 90°C |
| Reaction Time | 2-3 hours | 8 hours | 3-17 hours |
| Typical Yield | ~75% (for diethyl diethylmalonate) | Not explicitly found for dimethyl | >98% conversion (for other dialkylations) |
| Purity (Post-Workup) | High | Good | High |
Synthetic Pathways and Experimental Workflows
The synthesis of this compound from diethyl malonate involves a sequential double alkylation at the central carbon atom. The general transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Route 1: Classical Alkylation with Sodium Ethoxide
This traditional method involves the in-situ generation of a strong base, sodium ethoxide, to deprotonate diethyl malonate, followed by alkylation with methyl iodide.
Caption: Experimental workflow for the sodium ethoxide route.
Route 2: Alkylation with Potassium Carbonate
This method utilizes a milder base, potassium carbonate, often in combination with a catalyst to facilitate the reaction.
Caption: Experimental workflow for the potassium carbonate route.
Route 3: Phase Transfer Catalysis (PTC) Mediated Alkylation
Phase transfer catalysis offers an alternative approach where the reaction occurs between two immiscible phases, facilitated by a phase transfer catalyst.
Caption: Experimental workflow for the PTC route.
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions involving sodium metal and anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon). Product purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Synthesis of this compound using Sodium Ethoxide
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere.
-
First Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at a temperature below 50°C.
-
Add methyl iodide (1.1 equivalents) dropwise and reflux the mixture for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).
-
Second Alkylation: Cool the reaction mixture and add a second portion of sodium ethoxide (1 equivalent).
-
Add a second portion of methyl iodide (1.1 equivalents) and reflux again for 1-2 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound. A yield of approximately 75% can be expected for the analogous diethyl diethylmalonate synthesis.[1]
Protocol 2: Synthesis of this compound using Potassium Carbonate
-
Reaction Setup: To a four-necked flask, add toluene, ground potassium carbonate (2.5 equivalents), potassium iodide (catalytic amount), 18-crown-6 (catalytic amount), and diethyl malonate (1 equivalent).
-
Alkylation: Heat the mixture to 90°C with stirring. Add methyl iodide (2.2 equivalents) dropwise over 30 minutes.
-
Continue stirring at 90°C for 8 hours.
-
Workup: After cooling, wash the reaction mixture repeatedly with water to remove salts.
-
Purification: Distill the organic layer under vacuum to yield pure diethyl 2-methyl-2-(3-methylbenzyl)-malonate.[2] (Note: This is a protocol for a similar reaction and can be adapted).
Protocol 3: Synthesis of this compound using Phase Transfer Catalysis
-
Reaction Setup: In a reaction vessel, combine diethyl malonate (1 equivalent), methyl iodide (2.2 equivalents), potassium carbonate (excess), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.01 equivalents) in a suitable solvent like toluene.
-
Reaction: Heat the mixture to 90-120°C and stir vigorously for 3 to 17 hours. The reaction progress can be monitored by the evolution of carbon dioxide.
-
Workup: After the reaction is complete, cool the mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation. This method can achieve a dialkyl malonate conversion of >98%.[3]
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher. The classical sodium ethoxide method is a well-established and high-yielding procedure, though it requires the handling of sodium metal. The potassium carbonate method offers a milder alternative, and the use of phase transfer catalysis can lead to high conversion rates and may be more amenable to scale-up. Researchers should consider factors such as available equipment, cost of reagents, and desired purity when selecting the optimal synthetic pathway. Further optimization of reaction conditions for each route may lead to improved yields and reduced reaction times.
References
Diethyl dimethylmalonate versus other reagents for barbiturate synthesis
An Essential Guide to Reagents in Barbiturate Synthesis: A Comparative Analysis of Diethyl Dimethylmalonate
Introduction
Barbiturates, a class of drugs derived from barbituric acid, have long been a cornerstone in the field of medicinal chemistry, serving as central nervous system depressants.[1] Their therapeutic applications as sedatives, hypnotics, anesthetics, and anticonvulsants are largely dictated by the nature of the substituents at the 5-position of the barbituric acid ring.[2][3] The synthesis of these crucial pharmaceutical compounds is a well-established process, typically involving the condensation of a disubstituted malonic ester with urea.[1]
This guide provides a comparative analysis of this compound and other key reagents used in the synthesis of barbiturates. We will delve into their performance, supported by experimental data, and provide detailed methodologies for the synthesis processes. This objective comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Comparative Analysis of Reagents for Barbiturate Synthesis
The classical and most prevalent method for synthesizing barbiturates involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide.[1] Diethyl malonate is a common precursor, which is first alkylated to introduce the desired R and R' groups at the alpha-carbon before the final condensation and cyclization step.[1] this compound is a prime example of such a disubstituted malonic ester, leading to the formation of 5,5-dimethylbarbituric acid.
While the diethyl malonate pathway is versatile, other reagents and synthetic routes are also employed, particularly for specific barbiturate analogs like phenobarbital, where aryl substituents are required.[1] The following table summarizes the performance of this compound in comparison to an alternative starting material, benzyl cyanide (for phenobarbital synthesis), highlighting key quantitative data.
| Reagent/Method | Starting Materials | Key Intermediates | Condensing Agent | Typical Yield | Reference |
| This compound | This compound, Urea | N/A | Sodium Ethoxide | Generally high (70-98% for similar dialkyl barbiturates) | [4] |
| Alternative: Benzyl Cyanide Route (for Phenobarbital) | Benzyl cyanide, Diethyl oxalate, Ethanol, Ethyl bromide, Urea | Ethyl phenylacetate, Diethyl phenylmalonate, Diethyl ethylphenylmalonate | Sodium Ethoxide/Methoxide | 17.45% (for Phenobarbital) | [1][2] |
Experimental Protocols
General Synthesis of 5,5-Disubstituted Barbiturates using this compound
This protocol describes the condensation of this compound with urea to form 5,5-dimethylbarbituric acid.
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Apparatus:
-
Round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Heating mantle or oil bath
-
Stirrer
-
Dropping funnel
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol.[5]
-
Reaction Mixture: To the sodium ethoxide solution, add this compound.[5] Separately, dissolve dry urea in hot absolute ethanol and add this solution to the flask.[1][5]
-
Reflux: Heat the mixture to reflux for several hours. A white solid, the sodium salt of the barbituric acid, will precipitate.[1][5]
-
Work-up and Isolation: After the reaction is complete, add water to dissolve the sodium salt.[1] Carefully acidify the solution with concentrated HCl to precipitate the barbituric acid.[1][5]
-
Purification: Collect the crude product by filtration, wash with cold water, and dry.[1][5] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[1]
Synthesis of Phenobarbital via the Benzyl Cyanide Route
This protocol outlines the multi-step synthesis of phenobarbital starting from benzyl cyanide.
Procedure:
-
Formation of Ethyl Phenylacetate: Benzyl cyanide undergoes ethanolysis in the presence of an acid catalyst to yield ethyl phenylacetate.[2]
-
Claisen Condensation: Ethyl phenylacetate is condensed with diethyl oxalate in the presence of sodium ethoxide to form diethyl phenyloxobutandioate.[2]
-
Decarbonylation: The resulting intermediate is heated under reduced pressure to eliminate carbon monoxide, yielding diethyl phenylmalonate.[2]
-
Alkylation: Diethyl phenylmalonate is then alkylated with an ethyl halide (e.g., ethyl bromide) to introduce the second substituent at the α-carbon, forming diethyl ethylphenylmalonate.[2]
-
Condensation and Cyclization: The diethyl ethylphenylmalonate is condensed with urea in the presence of a strong base (e.g., sodium methoxide or ethoxide) to form the barbiturate ring, yielding phenobarbital.[1][2]
Visualizing the Synthetic Pathways
To better illustrate the synthetic processes, the following diagrams, created using the DOT language, outline the experimental workflows.
Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.
References
A Comparative Guide to the Performance of Diethyl Malonate in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diethyl malonate's performance in various solvent systems across key synthetic reactions. Diethyl malonate is a cornerstone reagent in organic synthesis, valued for the reactivity of its acidic methylene protons, which enables a wide range of carbon-carbon bond-forming reactions.[1][2] Its utility is foundational in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[3][4][5] The choice of solvent is a critical parameter that significantly influences reaction rates, yields, and selectivity. This document summarizes experimental data to inform solvent selection for optimizing synthetic outcomes.
A Note on Nomenclature: The compound of interest for these reactions is diethyl malonate , which possesses two acidic protons on the α-carbon, making it a versatile nucleophile.[1] Diethyl dimethylmalonate, having two methyl groups on the α-carbon, lacks these acidic protons and is therefore unreactive in the classical deprotonation-alkylation/condensation pathways discussed herein.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an active methylene compound, such as diethyl malonate, with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated product.[6][7] The solvent plays a crucial role by affecting catalyst activity and stabilizing charged intermediates.[7]
Performance Data
The selection of a solvent system has a profound impact on reaction efficiency. Polar aprotic solvents are often favored for their ability to accelerate the reaction, while greener, polar protic solvents also demonstrate high efficacy.[7][8]
| Aldehyde | Catalyst | Solvent | Time | Conversion/Yield | Purity/Selectivity | Reference |
| Benzaldehyde | 10% KOH/HT | Toluene | 6 h | 61% Conversion | 100% Selectivity | [8] |
| Benzaldehyde | 10% KOH/HT | Acetonitrile | 15 min | 81% Conversion | 100% Selectivity | [8] |
| Benzaldehyde | 10% KOH/HT | Methanol | 6 h | 31% Conversion | 50% Selectivity | [8] |
| Benzaldehyde | 10% KOH/HT | DMF | 15 min | 99% Conversion | 100% Selectivity | [8] |
| Benzaldehyde | Immobilized Gelatine | DMSO | Room Temp. | 85-89% Yield | >95% Purity | [9] |
| Various | Immobilized BSA | DMSO | Room Temp. | 85-89% Yield | >95% Purity | [10] |
DMF: Dimethylformamide, DMSO: Dimethyl Sulfoxide, KOH/HT: Potassium hydroxide on Hydrotalcite
Experimental Protocol: Knoevenagel Condensation with Immobilized Catalyst
This protocol is a generalized procedure based on the efficient reactions observed in DMSO.[9][10]
-
Preparation: To a round-bottom flask, add the aldehyde (1.0 eq), diethyl malonate (1.2 eq), and the immobilized enzyme catalyst (e.g., Immobilized Gelatine or BSA).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, filter the reaction mixture to recover the immobilized catalyst.
-
Extraction: Extract the product from the DMSO solution using a non-polar solvent like hexane or heptane (e.g., 3 x 15 mL). The product is soluble in the organic phase, while unreacted diethyl malonate and DMSO remain.[9][10]
-
Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. If necessary, further purify the product by removing trace amounts of unreacted diethyl malonate, for example, through selective enzymatic hydrolysis followed by purification.[9]
Reaction Workflow: Knoevenagel Condensation
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Diethyl Dimethylmalonate: A Guide to Safe and Compliant Practices
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the bench to the responsible management of chemical waste. Proper disposal of reagents like diethyl dimethylmalonate is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and adherence to institutional and federal guidelines.
Immediate Safety and Hazard Profile
This compound is classified as a combustible liquid and can cause skin and eye irritation.[1][2] Before handling, it is crucial to be familiar with the compound's hazard profile and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] In the event of a fire, use carbon dioxide, dry chemical, or foam for extinction.[1][3][4]
A summary of key safety and disposal information is provided in the table below.
| Characteristic | Information | Source |
| Primary Hazards | Combustible liquid, Skin and eye irritant | [1][2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | [1] |
| In case of fire | Use CO2, dry chemical, or foam for extinction | [1][3][4] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant | [1][3][4][5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is governed by the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[7][8] As such, it must be treated as hazardous waste and cannot be discarded in regular trash or poured down the drain.[7][9] The following procedure outlines the necessary steps for compliant disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware (e.g., pipettes, vials), as hazardous waste.[10][11]
-
Do not mix this compound waste with other incompatible chemical waste streams.[10] Store it separately to await disposal.
2. Container Selection and Labeling:
-
Use a suitable, leak-proof container for waste collection. Plastic bottles are often preferred over glass to minimize the risk of breakage, provided they are compatible with the chemical.[7] The container must have a secure lid and be in good condition.[10]
-
As soon as waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[7][11]
-
The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]
-
The quantity of waste in the container.[7]
-
The date of waste generation.[7]
-
The location of origin (e.g., building and room number).[7]
-
The name and contact information of the principal investigator.[7]
-
3. Waste Accumulation and Storage:
-
Keep the hazardous waste container closed at all times, except when adding waste.[8][10]
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[1][3]
-
Ensure the storage area is away from heat, sparks, and open flames.[1][3][5]
4. Arranging for Disposal:
-
Once the container is full or the project is complete, arrange for pickup by your institution's EHS or hazardous waste management team.[7][11]
-
Complete any required waste disposal forms, providing an accurate account of the container's contents.[7]
-
Do not transport hazardous waste outside of the laboratory yourself.[11]
5. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water) to remove all residues.[10][11]
-
The rinsate from this process must be collected and treated as hazardous waste.[10][11]
-
After triple-rinsing and air-drying, the original chemical label should be defaced or removed, and the container can then typically be disposed of in the regular trash.[10][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. pfw.edu [pfw.edu]
- 9. acs.org [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling Diethyl dimethylmalonate
Essential Safety and Handling Guide for Diethyl Dimethylmalonate
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 1619-62-1) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause irritation to the skin, eyes, and respiratory tract.[1][2] Ingestion or inhalation may be harmful.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risks.
| Hazard | OSHA Hazard Class | Precautionary Statement(s) |
| Flammability | Combustible Liquid | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Skin Irritation | May cause skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation | May cause eye irritation | P280: Wear eye protection/face protection. |
| Ingestion | Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Environmental | Avoid release to the environment | P273: Avoid release to the environment. |
| Personal Protective Equipment (PPE) | Specification | Standard |
| Eye and Face Protection | Face shield and safety glasses | NIOSH (US) or EN 166 (EU) approved |
| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use. | Inspect gloves prior to use. Use proper glove removal technique. |
| Respiratory Protection | Air-purifying respirators with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. A full-face supplied-air respirator is recommended if it is the sole means of protection. | NIOSH (US) or CEN (EU) approved |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes, and inhalation of vapor or mist.
-
Keep away from sources of ignition and prevent the buildup of electrostatic charge.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Wash hands before breaks and at the end of the workday.
Spill Management:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.
-
Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[2]
Disposal:
-
Dispose of the unused product and contaminated packaging in an approved waste disposal plant.
-
This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Always follow local, state, and federal regulations for hazardous waste disposal.[2]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
